3-[(4-Bromobenzyl)oxy]piperidine hydrochloride
Description
BenchChem offers high-quality 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZPNFSFJYJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Characterization and Salt Form Engineering of C₁₂H₁₆BrNO Derivatives
The following technical guide details the physicochemical characterization, synthesis logic, and analytical validation of C₁₂H₁₆BrNO derivatives, with a specific focus on the HCl salt form engineering.
This guide is structured for researchers in medicinal chemistry and forensic analysis, treating the molecule as a high-value intermediate in the synthesis of beta-adrenergic agonists and substituted cathinone analogs.
Part 1: Molecular Identity & Stoichiometry
The formula C₁₂H₁₆BrNO represents a specific class of brominated amino-ketones. While multiple constitutional isomers exist, the most chemically relevant isomer for drug development and forensic standards is 1-(4-bromophenyl)-2-(diethylamino)ethan-1-one (also known as 4-Bromo-α-diethylaminoacetophenone).
Stoichiometric Data
Precise molecular weight calculations are critical for quantitative analysis (HPLC/qNMR) and salt stoichiometry.
| Property | Free Base (C₁₂H₁₆BrNO) | Hydrochloride Salt (C₁₂H₁₆BrNO · HCl) |
| Exact Mass | 269.0415 u | 305.0182 u |
| Molecular Weight | 270.17 g/mol | 306.63 g/mol |
| Elemental Composition | C (53.35%), H (5.97%), Br (29.58%), N (5.19%), O (5.92%) | C (47.01%), H (5.59%), Br (26.07%), Cl (11.56%), N (4.57%), O (5.22%) |
| Isotopic Signature | Distinct 1:1 ratio of M and M+2 peaks (due to ⁷⁹Br/⁸¹Br) | Distinct M, M+2, M+4 pattern (due to Br + Cl combination) |
Structural Isomerism (Chemical Space)
The C₁₂H₁₆BrNO formula is not unique to one structure. Researchers must distinguish between regioisomers:
-
N-Alkyl Analogs: 1-(4-bromophenyl)-2-(butylamino)ethan-1-one (Linear chain isomer).
-
Ring Substitution: 1-(2-bromophenyl)-... or 1-(3-bromophenyl)-... (Ortho/Meta isomers).
-
Alpha-Alkyl Analogs: 2-amino-1-(4-bromophenyl)-hexan-1-one (Chain extension at the alpha-carbon).
Part 2: Synthesis & Salt Engineering Protocol
The conversion of the lipophilic free base to the hydrophilic hydrochloride salt is the critical step for stabilizing amino-ketones, which are prone to dimerization (pyrazine formation) or oxidation in their free base form.
Synthetic Pathway (The "Self-Validating" Workflow)
The synthesis follows a standard nucleophilic substitution pathway, validated by the formation of the HCl precipitate.
Figure 1: Synthetic pathway for C₁₂H₁₆BrNO HCl derivatives. The critical control point is Step 2, where excess heat can lead to polymerization.
Detailed Protocol: Anhydrous Salt Formation
Objective: Isolate C₁₂H₁₆BrNO · HCl without inducing hydrolysis of the ketone moiety.
-
Dissolution: Dissolve 10 mmol of the crude free base oil (C₁₂H₁₆BrNO) in 50 mL of anhydrous diethyl ether .
-
Why Anhydrous? Moisture introduces competition between H⁺ protonation and hydrolysis of the imine/enamine tautomers.
-
-
Acidification: Under vigorous stirring at 0°C, add 2.0 M HCl in diethyl ether dropwise.
-
Visual Cue: A white to off-white precipitate should form immediately.
-
Stoichiometry: Add acid until pH reaches ~3 (verify with damp pH paper, not direct immersion).
-
-
Maturation: Allow the slurry to stir for 30 minutes to ensure complete protonation of the amine nitrogen.
-
Isolation: Filter under vacuum (Argon blanket recommended). Wash the filter cake 3x with cold anhydrous ether to remove unreacted bromoketones.
-
Drying: Dry in a vacuum desiccator over P₂O₅. Do not use heat (>40°C) as alpha-amino ketones can degrade thermally.
Part 3: Analytical Validation (E-E-A-T)
Confirmatory analysis must rely on orthogonal methods: Mass Spectrometry (for elemental composition) and NMR (for structural connectivity).
Mass Spectrometry: The Bromine Signature
The presence of Bromine provides a unique "fingerprint" in the mass spectrum.[1] Unlike Chlorine (3:1 ratio), Bromine isotopes (⁷⁹Br and ⁸¹Br) exist in a nearly 1:1 natural abundance .[1]
-
Free Base Spectrum:
-
m/z 270 (M⁺): Corresponds to C₁₂H₁₆⁷⁹BrNO.
-
m/z 272 (M+2): Corresponds to C₁₂H₁₆⁸¹BrNO.
-
Observation: These two peaks will have approximately equal height.
-
-
Fragment Ions:
-
m/z 183/185: Loss of the diethylamine group [M - N(Et)₂]⁺. This confirms the bromophenyl-acyl core.
-
m/z 86: The diethyliminium ion [CH₂=N(Et)₂]⁺. This confirms the amine tail.
-
Figure 2: Mass Spectrometry fragmentation logic. The "Base Peak" at m/z 86 is diagnostic for the diethylamino-ethyl side chain.
Nuclear Magnetic Resonance (¹H-NMR)
To distinguish the diethyl isomer from a butyl isomer (both C₄H₁₀ substituents), examine the aliphatic region:
-
Diethyl Isomer:
-
δ ~1.1 ppm (Triplet, 6H): Methyl protons of the ethyl groups.
-
δ ~2.6 ppm (Quartet, 4H): Methylene protons of the ethyl groups.
-
-
Butyl Isomer:
-
δ ~0.9 ppm (Triplet, 3H): Terminal methyl.
-
Multiplets: Complex splitting pattern for the internal methylene chain (CH₂-CH₂-CH₂).
-
Part 4: Stability & Handling
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Solubility Profile:
-
Safety Note: As a halogenated ketone derivative, the precursor (alpha-bromo ketone) is a potent lachrymator. All synthesis steps prior to amination must be performed in a fume hood.
References
-
PubChem. (2025).[5][6] Compound Summary: 1-(4-Bromophenyl)-2-(diethylamino)ethanone. National Center for Biotechnology Information.[4] [Link]
-
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements (Bromine). NIST Physical Measurement Laboratory. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic substitution of alpha-halo ketones).
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 3. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision-Designed Piperidine Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary
This technical guide addresses the strategic utilization of piperidine-based building blocks in modern drug discovery.[1][2][3][4] As the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs, the piperidine ring is not merely a linker but a critical pharmacophore capable of modulating solubility, lipophilicity, and target engagement.[5] This document synthesizes advanced synthetic methodologies—from stereoselective pyridine hydrogenation to late-stage C-H functionalization—with rigorous conformational analysis to empower medicinal chemists in designing high-Fsp³ scaffolds.
Part 1: The Piperidine Advantage in Medicinal Chemistry
The "Privileged" Status
The piperidine ring appears in over 20 distinct drug classes, including antihistamines, antipsychotics, and kinase inhibitors. Its ubiquity stems from its ability to serve as a versatile "molecular socket," positioning substituents in precise 3D vectors while maintaining a drug-like physicochemical profile.
Key Physicochemical Modulators:
-
Basicity (pKa): Typically 10-11, allowing for salt formation to improve solubility. Electron-withdrawing groups (EWGs) can tune this down to physiological relevance (pKa 7-8) for membrane permeability.
-
Fsp³ Character: Unlike flat aromatic systems (e.g., pyridines), piperidines introduce saturation, increasing molecular complexity and often improving solubility and metabolic stability.
-
Vector Control: The chair conformation allows for defined axial/equatorial positioning of pharmacophores.
Comparative Physicochemical Profile
The following table contrasts piperidine with its common structural analogs, highlighting why it is often the scaffold of choice for optimizing Lead-like properties.
| Scaffold | Hybridization | Typical pKa | LogP Trend | H-Bonding | Key Utility |
| Piperidine | sp³ | 10.0 - 11.2 | Moderate | Donor/Acceptor | Solubility, 3D-vectoring |
| Pyridine | sp² | 5.2 | High | Acceptor only | Pi-stacking, Flatness |
| Morpholine | sp³ | 8.3 | Low | Acceptor/Donor | Metabolic stability, Lower basicity |
| Piperazine | sp³ | 9.8 / 5.6 | Low | Donor (2x) | Linker, Solubility |
Part 2: Conformational Analysis & Stereoelectronic Control
Understanding the conformational landscape is non-negotiable for rational design. The piperidine ring exists predominantly in a chair conformation, but the energy barrier for ring inversion (~10-12 kcal/mol) and nitrogen inversion (~6-8 kcal/mol) dictates the population of conformers.
The A-Value & Substituent Positioning
Substituents prefer the equatorial position to minimize 1,3-diaxial interactions. The A-value (free energy difference between axial and equatorial conformers) guides synthetic planning.
-
Methyl Group: A-value ~1.7 kcal/mol (Strong equatorial preference).
-
Tert-Butyl Group: A-value >4.5 kcal/mol (Locks the conformation).
-
The "Anomeric" Effect: Electronegative substituents at C2 (alpha) may prefer the axial position due to hyperconjugation with the nitrogen lone pair.
Visualization: Conformational Logic Flow
The following diagram illustrates the decision process for predicting the dominant conformer based on substitution patterns.
Caption: Logic flow for predicting dominant piperidine conformers based on steric and electronic factors.
Part 3: Advanced Synthetic Methodologies
Modern medicinal chemistry demands rapid access to substituted piperidines beyond simple reductive aminations. We focus here on two high-value strategies: Stereoselective Pyridine Hydrogenation and Late-Stage C-H Functionalization .
Strategy A: Stereoselective Pyridine Hydrogenation
This route constructs chiral piperidines from abundant pyridine precursors.
-
Mechanism: Heterogeneous catalysis (Rh/C, PtO2) or Homogeneous (Ir-complexes).
-
Stereocontrol: Cis-selectivity is typically favored in heterogeneous hydrogenation due to the syn-addition of hydrogen to the face of the pyridine ring adsorbed onto the metal surface.
-
Causality: Acidic media (HCl/AcOH) protonates the pyridine, activating the ring toward reduction and preventing catalyst poisoning by the basic amine product.
Strategy B: Late-Stage C-H Functionalization (Minisci-Type)
Direct functionalization of the piperidine core allows for the rapid generation of analogs from a single lead compound ("SAR by catalog").
-
Mechanism: Radical addition to an activated iminium species or N-centered radical directed C-H abstraction.
-
Regioselectivity:
-
Alpha (C2): Via N-oxide activation or photoredox alpha-amino radical generation.
-
Beta (C3): Challenging; often requires directing groups.
-
Gamma (C4): Accessible via remote hydrogen atom transfer (HAT).
-
Synthetic Workflow Diagram
Caption: Decision matrix for selecting between de novo synthesis and late-stage functionalization pathways.
Part 4: Experimental Protocols
Protocol 1: Cis-Selective Hydrogenation of 2,4-Disubstituted Pyridines
This protocol utilizes a heterogeneous Rhodium catalyst under acidic conditions to favor the cis-diastereomer via facial adsorption.
Materials:
-
Substituted Pyridine (1.0 equiv)
-
5% Rh/C (5 wt% loading)
-
Solvent: Glacial Acetic Acid (0.5 M concentration)
-
Hydrogen gas (Balloon or Parr shaker at 50 psi)
Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve the pyridine substrate in glacial acetic acid.
-
Why: Acetic acid protonates the pyridine nitrogen (pyridinium), activating the ring for reduction and preventing the basic product from poisoning the Rh surface.
-
-
Catalyst Addition: Carefully add 5% Rh/C (10 wt% of substrate mass) under an inert argon atmosphere.
-
Safety: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of solvent before addition if possible.
-
-
Hydrogenation: Purge the vessel with H₂ (3x) and pressurize to 50 psi (or use a balloon for highly reactive substrates). Stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Check reaction progress via LC-MS (disappearance of aromatic UV signal).
-
Workup (Self-Validating): Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
-
Validation: Basify a small aliquot with NaOH and extract into CDCl₃ for ¹H NMR.
-
Stereochemical Check: Look for the coupling constants of ring protons. Cis-2,4-disubstituted piperidines typically display distinct axial-axial couplings compared to trans.
-
Protocol 2: Minisci-Type C2-Alkylation of Piperidines
This protocol employs a silver-catalyzed decarboxylative radical addition to functionalize the alpha-position.
Materials:
-
N-Heterocycle (e.g., Piperidine derivative, often requires transient protection or oxidation to imine/N-oxide depending on specific variant; here we describe the addition to a transient iminium or activated pyridine precursor followed by reduction).
-
Note: For direct sp³ C-H functionalization, a photoredox HAT protocol is preferred. Below is the classic Minisci adapted for pyridine precursors (to be reduced later) or N-oxides.
-
Modern Photoredox Variant (Alpha-C-H Arylation):
Step-by-Step (Photoredox C-H Arylation):
-
Setup: Charge a vial with N-Boc-piperidine (1.0 equiv), Aryl bromide (1.5 equiv), Ir(dF-CF3-ppy)2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), and dtbbpy (5 mol%).
-
Solvent: Add anhydrous DME (degassed).
-
Base: Add Quinuclidine (HAT reagent) and K3PO4.
-
Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling for 24 hours.
-
Purification: Silica gel chromatography.
-
Mechanism:[4] The excited Ir-catalyst oxidizes quinuclidine to a radical cation, which abstracts a hydrogen atom from the alpha-position of the piperidine (hydridic C-H bond). The resulting carbon radical enters the Ni-catalytic cycle for cross-coupling.
-
Part 5: Case Studies in Drug Design
Tofacitinib (Xeljanz) - Janus Kinase Inhibitor
Tofacitinib features a specific 3,4-disubstituted piperidine ring (specifically a pyrrolo[2,3-d]pyrimidine attached to a piperidine).
-
Role of Piperidine: The piperidine ring acts as a rigid spacer that orients the cyanomethyl group to interact with Cys909 in the JAK3 active site.
-
Stereochemistry: The specific enantiomer ((3R,4R)) is crucial for potency and selectivity.
-
Synthesis Insight: The chiral piperidine core is often synthesized via an asymmetric hydrogenation of a pyridinium salt or resolution of a racemic intermediate.
Fentanyl Analogues - Opioid Receptors
The 4-anilidopiperidine scaffold is the core of the fentanyl class.
-
SAR Insight: Substituents on the piperidine nitrogen (phenethyl group) engage a hydrophobic pocket in the Mu-opioid receptor.
-
Modification: Changing the N-substituent to a methyl ester (Remifentanil) introduces a metabolically labile handle, creating a soft drug with an ultra-short half-life.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[8][9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[8] [Link]
-
James, M. J., et al. (2024). Biocatalytic carbon-hydrogen oxidation and radical cross-coupling for the synthesis of piperidines.[10] Science. [Link]
-
Bhatt, T., & Natte, K. (2024).[11] Transfer Hydrogenation Protocol for the Reduction of N-Heterocycles. Organic Letters, 26, 866-871.[11] [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Piperidines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Piperidine synthesis [organic-chemistry.org]
Structural and Pharmacological Divergence of Piperidine Derivatives: A Comparative Analysis of 3-[(4-Bromobenzyl)oxy]piperidine and BF 2649
Executive Summary
Piperidine rings are ubiquitous pharmacophores in medicinal chemistry, serving as the basic amine core for numerous neuroactive and enzymatic targets. As a Senior Application Scientist, I frequently encounter researchers attempting to bridge the gap between early-stage synthetic scaffolds and fully realized clinical agents. This whitepaper provides an in-depth technical analysis contrasting two distinct piperidine derivatives: 3-[(4-Bromobenzyl)oxy]piperidine , a foundational synthetic intermediate utilized in enzyme inhibition studies[1], and BF 2649 (Pitolisant) , a highly selective, clinically approved histamine H3 receptor inverse agonist[2]. We will dissect their structural architecture, mechanistic pathways, and the self-validating experimental protocols required to evaluate their distinct pharmacological profiles.
Chemical Architecture & Structural Divergence
The pharmacological destiny of a piperidine derivative is strictly dictated by its substitution pattern. The transition from a rigid core to a dynamic receptor probe relies on specific functional group additions.
-
BF 2649 (Pitolisant): BF 2649 is an N-alkylated non-imidazole piperidine. Its structure, 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, features a basic piperidine nitrogen attached to a highly flexible, lipophilic alkyl-ether-alkyl chain terminating in a 4-chlorophenyl group[2]. This specific N-alkylation is critical; the basic nitrogen forms a crucial salt bridge with Asp114 in the transmembrane domain 3 (TM3) of the H3 receptor, while the extended lipophilic tail penetrates a deep hydrophobic pocket, anchoring the molecule and stabilizing the inactive state of the receptor (inverse agonism)[2][3].
-
3-[(4-Bromobenzyl)oxy]piperidine: In contrast, this compound possesses a secondary, unsubstituted piperidine nitrogen and a bulky 4-bromobenzyloxy ether linkage at the C3 position[1]. The lack of N-alkylation makes it an ideal synthetic intermediate, allowing medicinal chemists to functionalize the nitrogen for targeted drug discovery[1]. The 3-position ether provides a flexible yet sterically demanding halogenated aryl group, which has been shown to probe hydrophobic sub-pockets in enzymes. For instance, heavily substituted derivatives of this scaffold (e.g., 4-aryl additions) act as potent inhibitors of aspartic endopeptidases like porcine pepsin[4].
Pharmacodynamics & Mechanistic Pathways
Pathway 1: Histamine H3 Receptor Inverse Agonism (BF 2649)
BF 2649 functions as a potent inverse agonist at the H3 autoreceptor (K_i = 0.16 nM, EC_50 = 1.5 nM)[2][3]. By binding to the H3 receptor, BF 2649 blocks constitutive Gi/o protein-coupled signaling. This removes the auto-inhibitory feedback loop, leading to an increase in cAMP levels and the subsequent robust release of neurotransmitters, including histamine, dopamine, and acetylcholine in the prefrontal cortex[2]. This mechanism underpins its clinical utility in narcolepsy and its neuroprotective effects against amyloid-beta peptide-induced brain pathology in Alzheimer's disease models[5].
Caption: BF 2649 Mechanism of Action: H3 Receptor Inverse Agonism leading to neurotransmitter release.
Pathway 2: Conformational Enzyme Inhibition (Scaffold Derivatives)
While the unsubstituted 3-[(4-Bromobenzyl)oxy]piperidine lacks direct, potent neuroreceptor activity[1], its elaborated derivatives exhibit fascinating enzyme kinetics. Substituted piperidines containing the 3-(4-bromobenzyloxy) motif have been identified as competitive inhibitors of porcine pepsin[4]. Unlike standard inhibitors like pepstatin A, which bind maximally at highly acidic pH, these piperidine derivatives bind to a distinct conformational state of the enzyme. Inhibition is maximal when a specific catalytic aspartate (pK ~4.8) is deprotonated and another (pK ~5.9) is protonated[4]. This demonstrates the scaffold's utility in stabilizing transient enzyme conformers.
Caption: Experimental workflow for derivatizing the 3-[(4-Bromobenzyl)oxy]piperidine scaffold.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating these distinct classes of piperidines.
Protocol A: Radioligand Binding Assay for H3 Receptor Affinity (BF 2649)
Causality & Validation: The choice of [3H]N-alpha-methylhistamine as a radioligand is critical because it selectively labels H3 receptors without cross-reactivity to H1/H2. The addition of 10 µM thioperamide is a self-validating step to establish the baseline of non-specific binding, ensuring that the calculated K_i strictly reflects specific H3R interactions.
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in the assay buffer.
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of[3H]N-alpha-methylhistamine (final concentration ~1 nM), and 50 µL of BF 2649 at varying concentrations (10^-11 to 10^-5 M).
-
Control Wells: Include wells with vehicle only (Total Binding) and wells with 10 µM thioperamide (Non-Specific Binding).
-
Reaction: Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC_50 using non-linear regression (one-site competition model) and convert to K_i using the Cheng-Prusoff equation.
Protocol B: Steady-State Kinetic Assay for Pepsin Inhibition (Scaffold Derivatives)
Causality & Validation: Continuous fluorometric monitoring is chosen over endpoint assays to capture the pre-equilibrium binding dynamics unique to this scaffold. The pH gradient is essential because the substituted piperidine only binds to a specific enzyme conformer dictated by the protonation states of the catalytic aspartates[4].
-
Reagent Preparation: Prepare a fluorogenic pepsin substrate (e.g., MCA-Lys-Pro-Ile-Glu-Phe-Nph-Arg-Leu-NH2) in buffers ranging from pH 2.0 to 6.5.
-
Enzyme-Inhibitor Pre-incubation: Incubate porcine pepsin (final concentration 2 nM) with varying concentrations of the piperidine derivative (0 to 500 nM) for 15 minutes at 37°C to allow pre-equilibrium binding[4].
-
Reaction Initiation: Add the fluorogenic substrate (10 µM final) to the mixture.
-
Continuous Monitoring: Measure fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) for 10 minutes to prevent substrate depletion artifacts.
-
Validation: Plot the initial velocities against inhibitor concentration. Generate a Yonetani-Theorell plot to confirm competitive inhibition and determine the inhibition constant (K_i) at each pH level[6].
Quantitative Data Comparison
The following table summarizes the physicochemical and pharmacological distinctions between the two compounds, highlighting their divergent roles in drug development.
| Property | 3-[(4-Bromobenzyl)oxy]piperidine | BF 2649 (Pitolisant) |
| IUPAC Name | 3-[(4-bromophenyl)methoxy]piperidine | 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine |
| Molecular Weight | 320.65 g/mol (as HCl salt) | 332.31 g/mol (as HCl salt) |
| Primary Role | Synthetic intermediate / Core Scaffold | Active Pharmaceutical Ingredient (API) |
| Primary Target | Aspartic proteases (as derivatized) | Histamine H3 Receptor |
| Mechanism | Conformational enzyme inhibition | Inverse Agonism / Antagonism |
| Receptor Affinity | N/A (Requires functionalization) | K_i = 0.16 nM, EC_50 = 1.5 nM (H3R) |
| Clinical Status | Discontinued / Research Only | Approved (Wakix) |
References
-
[5] Patnaik, R., Sharma, A., et al. "Histamine H3 Inverse Agonist BF 2649 or Antagonist with Partial H4 Agonist Activity Clobenpropit Reduces Amyloid Beta Peptide-Induced Brain Pathology in Alzheimer's Disease." Molecular Neurobiology, 2018. Source: nih.gov. URL:[Link]
-
[4] "Novel inhibition of porcine pepsin by a substituted piperidine. Preference for one of the enzyme conformers." Source: nih.gov. URL:[Link]
-
[6] ResearchGate. "Yonetani-Theorell plot of the inhibition of pepsin activity by combinations of pepstatin A and the substituted piperidine." Source: researchgate.net. URL:[Link]
Sources
- 1. 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | 1219976-73-4 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BF 2649 hydrochloride | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
- 4. Novel inhibition of porcine pepsin by a substituted piperidine. Preference for one of the enzyme conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 Inverse Agonist BF 2649 or Antagonist with Partial H4 Agonist Activity Clobenpropit Reduces Amyloid Beta Peptide-Induced Brain Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating a Key Scaffold: A Technical Guide to 3-[(4-Bromobenzyl)oxy]piperidine HCl for Advanced Drug Discovery
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the commercial availability, synthesis, and application of 3-[(4-Bromobenzyl)oxy]piperidine HCl. This valuable building block, with its distinct piperidine core and bromobenzyl ether moiety, offers a versatile platform for the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a 4-bromobenzyl ether at the 3-position of the piperidine ring in 3-[(4-Bromobenzyl)oxy]piperidine HCl provides a unique combination of steric and electronic features, influencing receptor binding and metabolic stability.
Commercial Availability: A Research-Focused Landscape
The commercial availability of 3-[(4-Bromobenzyl)oxy]piperidine HCl (CAS Number: 1219976-73-4) is primarily geared towards research and development purposes. While it has been listed by suppliers such as BenchChem, it is noteworthy that some manufacturers, like Biosynth, have discontinued its commercial production, suggesting it may be available from a limited number of vendors or synthesized upon request.[2] Researchers seeking to procure this compound should anticipate sourcing it as a research chemical.
| Supplier | CAS Number | Notes |
| BenchChem | 1219976-73-4 | Listed as available for research purposes.[2] |
| Biosynth | 1219976-73-4 | Previously produced but now discontinued.[2] |
| Custom Synthesis | N/A | Several chemical suppliers offer custom synthesis of piperidine derivatives. |
Synthesis of 3-[(4-Bromobenzyl)oxy]piperidine HCl: A Step-by-Step Protocol
The synthesis of 3-[(4-Bromobenzyl)oxy]piperidine HCl is typically achieved through a two-step process involving the O-alkylation of a protected 3-hydroxypiperidine followed by deprotection and salt formation. The following protocol is a representative experimental procedure based on established synthetic methodologies for similar compounds.[3][4]
Diagram of the Synthetic Workflow
Sources
Technical Guide: Bromobenzyl Ether Piperidine Derivatives in Medicinal Chemistry
Executive Summary & Therapeutic Significance
Bromobenzyl ether piperidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a piperidine ring linked to a brominated benzyl moiety via an ether oxygen.[1] This structural motif—specifically the 4-(benzyloxy)piperidine core—serves as a critical pharmacophore in the development of ligands for the Sigma-1 receptor (
The presence of the bromine atom is not merely structural; it provides a halogen bond donor capability that often enhances binding affinity through interactions with carbonyl backbone residues in target proteins. Furthermore, the ether linkage introduces rotational freedom distinct from rigid benzyl-piperidine analogs (like Donepezil), allowing these derivatives to adopt conformations suitable for deep hydrophobic pockets.
Key Therapeutic Areas:
-
Neurodegenerative Diseases: Dual inhibition of AChE and modulation of
R for Alzheimer's disease. -
Neuropathic Pain:
R antagonism to modulate calcium signaling. -
Antimicrobial Resistance: Disruption of bacterial efflux pumps (efflux pump inhibitors).
Chemical Architecture & Synthesis Strategies
The synthesis of bromobenzyl ether piperidines typically follows a convergent strategy. The core challenge lies in preventing N-alkylation when O-alkylation is desired, or vice versa.
Retrosynthetic Analysis
The target molecule can be disconnected at the ether linkage. The most robust forward synthesis involves a Williamson Ether Synthesis between an N-protected 4-hydroxypiperidine and a bromobenzyl halide.
Validated Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the optimized route for synthesizing 4-(4-bromobenzyloxy)piperidine , preventing side reactions via Boc-protection.
Figure 1: Convergent synthesis of the bromobenzyl ether piperidine core. The N-Boc protection is critical to ensure chemoselective O-alkylation.
Structure-Activity Relationships (SAR)[2]
The biological activity of these derivatives is highly sensitive to the position of the bromine atom and the nature of the piperidine nitrogen substituent.
Halogen Positioning Effects
Quantitative data from binding assays reveals distinct trends based on the bromine position (ortho, meta, para).
| Substituent Position | Target Affinity ( | Target Affinity (AChE) | Mechanistic Insight |
| 4-Bromo (Para) | High ( | Moderate | Extends into the hydrophobic pocket; forms halogen bonds with distal residues. |
| 3-Bromo (Meta) | Moderate | High ( | Fits well into the "anionic" sub-site of AChE; mimics the indanone ring of Donepezil. |
| 2-Bromo (Ortho) | Low | Low | Steric clash often disrupts the optimal ether dihedral angle, reducing binding. |
Linker Dynamics
-
Ether (-O-CH2-): Provides a "kinked" geometry favorable for
R binding. The oxygen atom can act as a hydrogen bond acceptor. -
Methylene (-CH2-CH2-): Increases hydrophobicity but loses the H-bond acceptor capability, often reducing selectivity between
and receptors.
Experimental Protocols
Synthesis of N-Boc-4-(4-bromobenzyloxy)piperidine
Context: This protocol uses Sodium Hydride (NaH) as a base. Safety Note: NaH is pyrophoric. All glassware must be flame-dried, and reactions conducted under Argon/Nitrogen.
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask under inert atmosphere. Cool to 0°C using an ice bath.
-
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq, 12 mmol) portion-wise. Evolution of hydrogen gas (
) will occur. Stir at 0°C for 30 minutes until gas evolution ceases. -
Alkylation: Add 4-bromobenzyl bromide (1.1 eq, 11 mmol) dropwise (dissolved in minimal DMF if solid).
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
-
Validation (TLC): Check reaction progress using TLC (Hexane:EtOAc 4:1). The starting alcohol (
) should disappear, and a new less polar spot ( ) should appear. -
Work-up: Quench carefully with ice-cold water (100 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over . -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
AChE Inhibition Assay (Ellman’s Method)
Context: To validate biological activity, the inhibitory potential against Acetylcholinesterase is measured using acetylthiocholine iodide (ATCh) as the substrate.
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add AChE (0.05 U/mL final conc) and test compound (dissolved in DMSO, various concentrations) to the wells. Incubate at 25°C for 20 minutes.
-
Substrate Addition: Add DTNB (Ellman’s reagent, 0.3 mM) and ATCh (0.4 mM).
-
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculation: % Inhibition =
. Calculate using non-linear regression.
Mechanism of Action: Sigma-1 Receptor Modulation
Sigma-1 receptors are chaperone proteins at the Mitochondria-Associated ER Membrane (MAM). Bromobenzyl ether piperidines act as high-affinity ligands that modulate calcium signaling.
Figure 2: Mechanism of action at the Sigma-1 receptor. Ligand binding promotes dissociation from BiP, allowing
References
-
National Center for Biotechnology Information. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 3-[(4-Bromobenzyl)oxy]piperidine Hydrochloride
Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride . This scaffold is a critical building block in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands and monoamine transporter inhibitors.
Retrosynthetic Logic
The synthesis is designed around a convergent Williamson Ether Synthesis followed by a chemoselective acid-mediated deprotection.
-
Core Transformation: The ether linkage is established via nucleophilic substitution (
) of 4-bromobenzyl bromide by the alkoxide of N-Boc-3-hydroxypiperidine. -
Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is essential to mask the secondary amine, preventing N-alkylation (which is kinetically favored over O-alkylation in unprotected amino-alcohols).
-
Salt Formation: The final deprotection utilizes anhydrous HCl in 1,4-dioxane to directly precipitate the hydrochloride salt, obviating the need for aqueous workup or lyophilization in the final step.
Reaction Scheme
Figure 1: Synthetic pathway for the target molecule.
Detailed Experimental Protocols
Phase 1: O-Alkylation (Ether Formation)
Objective: Synthesize tert-butyl 3-[(4-bromobenzyl)oxy]piperidine-1-carboxylate. Mechanism: Irreversible deprotonation of the secondary alcohol by sodium hydride, followed by nucleophilic attack on the benzylic halide.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |
| N-Boc-3-hydroxypiperidine | 201.26 | 1.0 | 5.00 g | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 1.19 g | Base |
| 4-Bromobenzyl bromide | 249.94 | 1.1 | 6.83 g | Electrophile |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or ). -
Solubilization: Dissolve N-Boc-3-hydroxypiperidine (5.00 g, 24.8 mmol) in anhydrous DMF (30 mL).
-
Deprotonation:
-
Cool the solution to 0°C using an ice/water bath.
-
Add Sodium Hydride (1.19 g, 29.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation (solution typically turns slightly yellow/orange).
-
-
Alkylation:
-
Cool the mixture back to 0°C .
-
Add a solution of 4-Bromobenzyl bromide (6.83 g, 27.3 mmol) in anhydrous DMF (20 mL) dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.
-
-
Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4] The starting alcohol spot (
) should disappear, replaced by a higher running spot ( ). -
Workup (Critical for DMF removal):
-
Quench carefully with ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 75 mL).
-
Wash Step: Wash the combined organic layers with 5% LiCl solution (2 x 50 mL) followed by saturated brine. Note: LiCl is highly effective at partitioning DMF into the aqueous phase.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the intermediate as a clear to pale yellow oil.
Phase 2: Deprotection & Salt Formation[5]
Objective: Cleave the Boc group and isolate the hydrochloride salt.[4][5]
Mechanism: Acid-catalyzed elimination of the tert-butyl carbamate, releasing isobutylene and
Materials Table
| Reagent | Conc. | Equiv. | Amount | Role |
| N-Boc Intermediate (from Phase 1) | - | 1.0 | ~8.0 g | Substrate |
| HCl in 1,4-Dioxane | 4.0 M | 5.0 | ~27 mL | Acid/Reagent |
| Diethyl Ether ( | Anhydrous | - | 50 mL | Wash Solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the purified intermediate (from Phase 1) in a minimal amount of 1,4-dioxane (10 mL) or dry
(20 mL). -
Acidification: Add 4M HCl in Dioxane (5–10 equivalents) dropwise at RT.
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: A white precipitate should begin to form within 30 minutes.
-
-
Completion Check: Monitor by TLC (stain with Ninhydrin; free amine will stain, Boc-protected will not) or LC-MS (mass shift M-100).
-
Isolation:
-
Dilute the suspension with anhydrous Diethyl Ether (50 mL) to maximize precipitation.
-
Filter the solid using a sintered glass funnel (porosity M) or Buchner funnel.
-
Wash the filter cake with cold
(3 x 20 mL) to remove residual acid and organic impurities.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Workup & Purification Logic
Figure 2: Purification logic emphasizing the removal of DMF.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% (AUC) | C18 Column, ACN/H2O + 0.1% TFA |
| 1H NMR | Consistent with structure | DMSO-d6 or MeOD |
| Mass Spec | [M+H]+ calc: 270.04 (free base) | ESI+ |
Key NMR Diagnostic Signals (DMSO-d6):
-
9.0–9.5 ppm: Broad singlets (1H or 2H) corresponding to the ammonium protons (
). - 7.3–7.6 ppm: Two doublets (AA'BB' system) characteristic of the para-substituted bromobenzene ring.
-
4.5 ppm: Singlet (2H) for the benzylic
protons. -
3.6–3.8 ppm: Multiplet (1H) for the C3-methine proton of the piperidine ring (
).
Troubleshooting & Optimization
-
Incomplete Alkylation: If the reaction stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This facilitates the reaction via the Finkelstein reaction (in situ conversion of benzyl bromide to the more reactive benzyl iodide).
-
Product Solubility: If the HCl salt is hygroscopic or difficult to filter, recrystallize from Isopropanol/Diethyl Ether .
-
Moisture Sensitivity: NaH is extremely moisture-sensitive. Ensure DMF is "Dry" grade (<50 ppm water). If the NaH turns white/crusty upon addition, the solvent is likely wet.
References
-
General Protocol for Boc-Deprotection
-
Williamson Ether Synthesis on Piperidines
-
Specific Analog Synthesis (Benzyl ethers of piperidine)
Sources
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. US20020038031A1 - New 4 - substituted piperidines - Google Patents [patents.google.com]
- 3. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]
O-Alkylation of 3-Hydroxypiperidine Derivatives: A Detailed Technical Guide
Abstract
The 3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The functionalization of the 3-hydroxy group through O-alkylation provides a powerful avenue for modulating the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity, metabolic stability, and target engagement. This comprehensive guide provides an in-depth exploration of the synthetic procedures for the O-alkylation of 3-hydroxypiperidine derivatives, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Introduction: The Significance of the 3-Alkoxypiperidine Moiety
Piperidine derivatives are ubiquitous in pharmaceuticals and natural products.[1][2] The introduction of an alkoxy substituent at the 3-position of the piperidine ring can significantly impact a molecule's biological activity. This modification can enhance binding to target proteins, improve cell permeability, and alter metabolic pathways. Consequently, robust and versatile methods for the synthesis of 3-alkoxypiperidines are of paramount importance in the drug discovery and development process.
A crucial consideration in the O-alkylation of 3-hydroxypiperidine is the presence of the secondary amine, which is also nucleophilic and can compete in alkylation reactions. Therefore, the piperidine nitrogen is typically protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to ensure selective O-alkylation.[2][3] This guide will focus on the O-alkylation of N-protected 3-hydroxypiperidine derivatives.
Core Synthetic Strategies for O-Alkylation
Two of the most prevalent and reliable methods for the O-alkylation of N-protected 3-hydroxypiperidines are the Williamson ether synthesis and the Mitsunobu reaction. Each method offers distinct advantages and is suited to different substrate scopes and reaction conditions.
The Williamson Ether Synthesis: A Classic and Cost-Effective Approach
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism.[4] The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkylating agent.
Mechanism:
The reaction is initiated by a base that deprotonates the hydroxyl group of the N-protected 3-hydroxypiperidine to form an alkoxide. This is followed by the nucleophilic attack of the alkoxide on the alkylating agent (typically an alkyl halide or sulfonate), leading to the formation of the ether and a salt byproduct.[4]
Figure 1: General mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to ensure complete deprotonation of the alcohol without competing in the alkylation step. Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.[5]
-
Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they solvate the cation of the base, leaving the alkoxide more nucleophilic and available to react.[6]
-
Alkylating Agent: The reaction works best with primary alkyl halides or sulfonates due to the SN2 mechanism's sensitivity to steric hindrance.[4] Secondary and tertiary halides are more prone to undergo elimination reactions.[4]
The Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild, neutral conditions.[7][8] It is particularly advantageous for the alkylation of sterically hindered alcohols or when inversion of stereochemistry at the alcohol center is desired.[7][9]
Mechanism:
The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD react to form a betaine, which then deprotonates the nucleophile (in this case, an alcohol or phenol to be coupled with the 3-hydroxypiperidine). The 3-hydroxypiperidine then adds to the activated phosphonium species, forming an oxyphosphonium salt. Finally, the deprotonated nucleophile displaces the triphenylphosphine oxide in an SN2 fashion, resulting in the desired ether with inversion of configuration.[8][10]
Figure 2: Simplified mechanism of the Mitsunobu reaction.
Causality Behind Experimental Choices:
-
Reagents: The choice between DEAD and DIAD is often based on ease of handling and removal of byproducts. DIAD is generally less hazardous than DEAD.
-
Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it is inert and effectively dissolves the reactants.[10]
-
Order of Addition: It is crucial to add the azodicarboxylate slowly to the cooled reaction mixture containing the alcohol, nucleophile, and phosphine to control the exothermic reaction.[7]
Comparative Overview of Reaction Conditions
The selection of the appropriate O-alkylation method depends on the specific substrate, the desired product, and the available laboratory resources. The following table provides a comparative summary of typical reaction conditions for the Williamson ether synthesis and the Mitsunobu reaction for the O-alkylation of N-Boc-3-hydroxypiperidine.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Base | Strong base required (e.g., NaH, KH) | Not required |
| Alkylating Agent | Primary alkyl halides/sulfonates | Alcohols (primary or secondary) |
| Key Reagents | - | PPh₃, DEAD or DIAD |
| Solvent | Aprotic polar (e.g., DMF, THF) | Anhydrous aprotic (e.g., THF, DCM) |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Stereochemistry | Retention | Inversion |
| Key Byproducts | Inorganic salts | Triphenylphosphine oxide, hydrazine derivative |
| Advantages | Cost-effective, readily available reagents | Mild conditions, stereochemical control |
| Limitations | Strong base can be problematic for sensitive substrates | Stoichiometric byproducts can complicate purification |
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the O-alkylation of N-Boc-3-hydroxypiperidine using both the Williamson ether synthesis and the Mitsunobu reaction.
Protocol 1: O-Benzylation of (S)-1-Boc-3-hydroxypiperidine via Williamson Ether Synthesis
This protocol details the synthesis of (S)-1-Boc-3-(benzyloxy)piperidine.
Figure 3: Experimental workflow for Williamson ether synthesis.
Materials:
-
(S)-1-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes as the eluent) to afford the desired (S)-1-Boc-3-(benzyloxy)piperidine.[6]
Protocol 2: O-Alkylation of N-Boc-3-hydroxypiperidine with a Phenol via Mitsunobu Reaction
This protocol describes a general procedure for the coupling of N-Boc-3-hydroxypiperidine with a phenolic nucleophile.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Phenol derivative (e.g., p-methoxyphenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), the phenol derivative (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.[7]
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the desired O-alkylated product.[10]
Troubleshooting and Optimization
Issue 1: Low Yield in Williamson Ether Synthesis
-
Possible Cause: Incomplete deprotonation of the alcohol.
-
Solution: Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Consider using a stronger base or increasing the reaction time for deprotonation.
-
-
Possible Cause: Side reaction (elimination) with the alkylating agent.
-
Solution: Use a primary alkyl halide. If a secondary halide must be used, consider lower reaction temperatures to favor substitution over elimination.
-
Issue 2: Competing N-Alkylation
-
Possible Cause: Incomplete or unstable N-protection.
-
Solution: Ensure the N-protecting group is fully installed and stable to the reaction conditions. The Boc group is generally robust under basic conditions used in the Williamson synthesis.
-
Issue 3: Difficult Purification after Mitsunobu Reaction
-
Possible Cause: Co-elution of the product with triphenylphosphine oxide or the hydrazine byproduct.
-
Solution: Optimize the column chromatography conditions. Sometimes, crystallization of the triphenylphosphine oxide from the crude mixture before chromatography can simplify purification. Alternatively, using polymer-supported triphenylphosphine can facilitate byproduct removal by simple filtration.[11]
-
Characterization of O-Alkylated 3-Hydroxypiperidine Derivatives
The successful synthesis of the desired product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the appearance of new resonances corresponding to the introduced alkyl group and a shift in the signals of the piperidine ring protons and carbons adjacent to the newly formed ether linkage.[12][13]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting material and the appearance of a C-O stretching band for the ether are indicative of a successful reaction.
Conclusion
The O-alkylation of 3-hydroxypiperidine derivatives is a critical transformation in the synthesis of potential therapeutic agents. The Williamson ether synthesis and the Mitsunobu reaction represent two of the most effective and widely used methods to achieve this. A thorough understanding of the reaction mechanisms, careful selection of reagents and conditions, and meticulous execution of the experimental protocols are essential for successful outcomes. This guide provides the foundational knowledge and practical procedures to enable researchers to confidently and efficiently synthesize a diverse range of 3-alkoxypiperidine derivatives for their drug discovery and development endeavors.
References
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 27, 2026, from [Link]
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
- Google Patents. (2016). (S)-1-Boc-3-hydroxypiperidine synthesis method. CN105801518A.
-
Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 27, 2026, from [Link]
- A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2025). Journal of Biosciences and Medicines, 13(8).
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved February 27, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 27, 2026, from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved February 27, 2026, from [Link]
- MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. International Journal of Molecular Sciences, 23(5), 2889.
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved February 27, 2026, from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Phase Transfer Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]
-
Institute of Chemistry. (n.d.). HYDROXIDE ION INITIATED REACTIONS UNDER PHASE TRANSFER CATALYSIS CONDITIONS---IV. Retrieved February 27, 2026, from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved February 27, 2026, from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a. Retrieved February 27, 2026, from [Link]
- MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2843.
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved February 27, 2026, from [Link]
- PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 83, 169-178.
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]
- National Institutes of Health. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(6), 5123-5131.
-
Column Chromatography. (2026). Isolation of Pyrrolizidine Alkaloids. Retrieved February 27, 2026, from [Link]
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19).
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Retrieved February 27, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.).
-
Heriot-Watt Research Portal. (1993, May 21). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Retrieved February 27, 2026, from [Link]
- MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules.
-
Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Retrieved February 27, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Design, Synthesis, and Validation of Non-Imidazole Histamine H3 Receptor Antagonists
Introduction & Mechanistic Rationale
The histamine H3 receptor (H3R) is a highly compelling therapeutic target for central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and cognitive deficits. Unlike H1 and H2 receptors, which are primarily associated with peripheral inflammation and gastric acid secretion, H3Rs are predominantly expressed in the CNS[1]. Here, they function as presynaptic autoreceptors on histaminergic neurons—providing feedback inhibition of histamine synthesis and release—and as heteroreceptors modulating the release of other critical neurotransmitters such as acetylcholine, dopamine, and norepinephrine[2][3].
Because H3 receptors exhibit high constitutive activity, compounds that block this receptor often function not just as neutral antagonists, but as inverse agonists [4]. By uncoupling the receptor from its G-protein interactions, inverse agonists actively reduce the basal signaling state, thereby robustly enhancing neurotransmitter release.
Receptor Signaling Dynamics
H3R is a G-protein coupled receptor (GPCR) that exclusively couples to Gαi/o proteins[1][2]. Activation of the receptor leads to the inhibition of adenylyl cyclase (AC), which suppresses the cAMP/PKA cascade and downregulates the pro-survival transcription factor CREB[1]. Furthermore, the βγ subunits of the G-protein interact directly with N-type voltage-gated calcium channels, reducing the Ca²⁺ influx necessary for synaptic vesicle fusion and neurotransmitter exocytosis[2][5].
Fig 1. H3R Gi/o-coupled signaling pathway and downstream neurotransmitter modulation.
Pharmacophore Design: The Shift to Non-Imidazoles
Early H3R antagonists, such as thioperamide and ciproxifan, utilized an imidazole ring to mimic the endogenous ligand, histamine[6]. However, imidazole-based compounds frequently suffer from poor blood-brain barrier (BBB) penetration and off-target interactions with hepatic cytochrome P450 (CYP450) enzymes, leading to undesirable drug-drug interactions and toxicity[7].
To circumvent these liabilities, modern drug development shifted toward non-imidazole pharmacophores . The breakthrough in this class was Pitolisant (BF2.649), the first-in-class H3R inverse agonist approved for clinical use[4]. Pitolisant acts as a high-affinity competitive antagonist (
The structural blueprint of non-imidazole H3R antagonists typically consists of three domains[9]:
-
A basic amine (e.g., piperidine, pyrrolidine) that forms a critical salt bridge with Glu206 in the transmembrane core of the receptor[8].
-
A flexible lipophilic spacer (often an alkyl ether chain) that occupies the hydrophobic channel.
-
An aromatic/lipophilic tail (e.g., 4-chlorophenyl) that anchors the molecule via
and hydrophobic interactions[6].
Synthetic Strategy & Workflow
The preparation of Pitolisant and its analogs relies on a highly efficient, two-step convergent synthesis: a Williamson etherification followed by a nucleophilic aliphatic substitution (amination). This approach is modular, allowing rapid diversification of the amine headgroup or the aryl tail for Structure-Activity Relationship (SAR) profiling.
Fig 2. Step-by-step synthetic workflow for non-imidazole H3R antagonists.
Detailed Experimental Protocols
Protocol A: Synthesis of the Alkyl Chloride Intermediate
Objective: Regioselective etherification of 3-(4-chlorophenyl)propan-1-ol.
Causality & Design: We utilize 1-bromo-3-chloropropane as the alkylating agent. Because bromide is a significantly better leaving group than chloride, the alkoxide nucleophile selectively attacks the brominated carbon, preventing unwanted polymerization of the linker. A Phase Transfer Catalyst (PTC) is employed to facilitate the reaction between the aqueous sodium hydroxide and the organic phase, drastically improving reaction kinetics without requiring strictly anhydrous conditions.
Procedure:
-
Preparation: In a 500 mL round-bottom flask, dissolve 3-(4-chlorophenyl)propan-1-ol (50.0 mmol) in 100 mL of toluene.
-
Catalyst & Base Addition: Add tetrabutylammonium hydrogen sulfate (TBAHS, 2.5 mmol, 5 mol%) followed by 50 mL of a 50% (w/w) aqueous NaOH solution. Stir vigorously (800 rpm) to create an emulsion.
-
Alkylation: Dropwise, add 1-bromo-3-chloropropane (75.0 mmol, 1.5 eq) over 30 minutes to prevent localized heating.
-
Reaction: Heat the biphasic mixture to 70°C for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 9:1).
-
Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2 × 50 mL). Wash the combined organics with water, then brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. The crude 1-chloro-3-(3-(4-chlorophenyl)propoxy)propane can be used directly in the next step or purified via vacuum distillation.
Protocol B: Nucleophilic Amination and Acid-Base Purification
Objective: Coupling of the intermediate with piperidine to yield the final H3R antagonist.
Causality & Design: Aliphatic chlorides are notoriously sluggish electrophiles. To accelerate the amination, we employ potassium iodide (KI) to trigger a Finkelstein reaction, converting the alkyl chloride in situ to a highly reactive alkyl iodide. Potassium carbonate (
Procedure:
-
Reaction Setup: Dissolve the alkyl chloride intermediate (40.0 mmol) in 150 mL of anhydrous acetonitrile.
-
Reagent Addition: Add piperidine (48.0 mmol, 1.2 eq), finely powdered
(80.0 mmol, 2.0 eq), and KI (4.0 mmol, 10 mol%). -
Reflux: Heat the suspension to reflux (82°C) under a nitrogen atmosphere for 16 hours.
-
Initial Isolation: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate in vacuo.
-
Acid-Base Extraction (Critical Step):
-
Dissolve the crude residue in 100 mL of ethyl acetate.
-
Extract with 1M HCl (3 × 50 mL). The product moves to the aqueous layer as a hydrochloride salt. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and adjust the pH to >10 using 2M NaOH.
-
Extract the liberated free base with dichloromethane (3 × 50 mL).
-
-
Final Polish: Dry the combined DCM layers over
, filter, and evaporate to yield the pure Pitolisant free base as a pale yellow oil. (Optional: Treat with ethereal HCl to precipitate the solid hydrochloride salt for extended shelf-life).
Analytical & Pharmacological Validation
To confirm the efficacy of the synthesized analogs, compounds must be evaluated for their binding affinity at the human H3 receptor.
Radioligand Displacement Assay
Affinity is determined using membrane preparations from cells stably expressing the hH3R. The assay measures the displacement of a highly selective tritiated inverse agonist, such as [³H]A-317920 or [³H]N-
-
Incubate 10 µg of membrane protein with 1 nM [³H]A-317920 and varying concentrations of the synthesized test compound (
to M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM ). -
Allow the mixture to reach equilibrium (60 minutes at 25°C).
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.
-
Quantify bound radioactivity using liquid scintillation counting. Calculate
values using non-linear regression, and convert to using the Cheng-Prusoff equation.
Quantitative SAR Summary
The table below summarizes the structure-activity relationship (SAR) data for representative H3R antagonists, demonstrating the superiority of the non-imidazole Pitolisant scaffold.
| Compound Class | Representative Drug / Analog | Amine Headgroup | Spacer Type | hH3R | Pharmacological Profile |
| Imidazole | Ciproxifan | Imidazole | Ether | 0.50 | Antagonist / CYP Inhibitor |
| Non-Imidazole | Pitolisant (BF2.649) | Piperidine | Propoxypropyl | 0.16 | High-Affinity Inverse Agonist |
| Non-Imidazole | Analog 1 (Truncated) | Piperidine | Ethoxyethyl | 12.4 | Weak Antagonist |
| Non-Imidazole | Analog 2 (Ring Expansion) | Azepane | Propoxypropyl | 1.10 | Inverse Agonist |
| Non-Imidazole | Analog 3 (Des-chloro) | Piperidine | Propoxypropyl | 3.80 | Antagonist |
Data Interpretation: The 4-chloro substitution on the phenyl ring and the specific length of the propoxypropyl spacer are critical for maintaining sub-nanomolar affinity, as truncation of the spacer (Analog 1) or removal of the halogen (Analog 3) significantly reduces receptor binding.
References
- Signaling pathways associated with the histamine H3 receptor.
- Pitolisant | C17H26ClNO | CID 9948102 - PubChem. nih.gov.
- Histamine H3 receptor - Wikipedia. wikipedia.org.
- Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels - PubMed. nih.gov.
- Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists - Taylor & Francis. tandfonline.com.
- The Histamine H3 Receptor: Structure, Pharmacology, and Function - ScienceDirect. doi.org.
- Mechanism of Action | WAKIX® (pitolisant) HCP site. wakixhcp.com.
- An Efficient Multigram Synthesis of the Potent Histamine H3 Antagonist GT-2331 and the Reassessment of the Absolute Configuration.
- The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC - NIH. nih.gov.
- Guanidines: Synthesis of Novel Histamine H 3 R Antagonists with Additional Breast Anticancer Activity. mdpi.com.
- Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists. nih.gov.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Bromobenzyl Piperidine Ethers: A Guide to Reagents and Protocols
The synthesis of bromobenzyl piperidine ethers is a critical process in medicinal chemistry, as these scaffolds are integral to a wide array of pharmacologically active molecules.[1][2][3] Their utility spans from central nervous system agents to antiviral and anticancer therapeutics.[1][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the key reagents and protocols for the efficient synthesis of these valuable compounds.
I. Strategic Approaches to Synthesis
Two primary synthetic routes dominate the preparation of bromobenzyl piperidine ethers: the Williamson ether synthesis and direct N-alkylation of piperidine followed by etherification. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern on both the piperidine and benzyl moieties.
A. The Williamson Ether Synthesis: A Classic Approach to Ether Formation
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[5][6] The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[7][8] In the context of bromobenzyl piperidine ethers, this typically involves the reaction of a bromobenzyl halide with a piperidine alcohol.
Causality in Reagent Selection:
-
The Alkyl Halide: Primary alkyl halides, such as bromobenzyl bromide, are preferred as they are more susceptible to S(_N)2 attack and less prone to elimination side reactions.[7][9]
-
The Base: A strong base is required to deprotonate the piperidine alcohol, forming the nucleophilic alkoxide. Sodium hydride (NaH) is a common choice, though other strong bases like potassium hydride (KH) can also be employed.[10][11] The use of a non-nucleophilic base is crucial to avoid competing reactions.
-
The Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and accelerating the reaction rate.[7][12]
Visualizing the Williamson Ether Synthesis:
Caption: Direct N-alkylation of piperidine.
II. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of bromobenzyl piperidine ethers.
Protocol 1: Williamson Ether Synthesis of 1-(4-Bromobenzyl)-4-methoxypiperidine
This protocol details the synthesis of a bromobenzyl piperidine ether via the Williamson ether synthesis.
Materials:
-
4-Hydroxypiperidine
-
Sodium Hydride (60% dispersion in mineral oil) [13]* 4-Bromobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-hydroxypiperidine (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylation: Dissolve 4-bromobenzyl bromide (1.05 eq) in anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(4-bromobenzyl)-4-methoxypiperidine.
Safety Precautions: Sodium hydride is a highly flammable and water-reactive solid. [14][15]It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. [14][16]Personal protective equipment, including a lab coat, safety goggles, and gloves, must be worn at all times. [11][13]
Protocol 2: Direct N-Alkylation to Synthesize 1-(4-Bromobenzyl)piperidine
This protocol outlines the synthesis of a bromobenzyl piperidine via direct N-alkylation.
Materials:
-
Piperidine
-
4-Bromobenzyl bromide
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperidine (1.0 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-(4-bromobenzyl)piperidine.
III. Advanced Techniques and Considerations
Phase-Transfer Catalysis in Williamson Ether Synthesis
For large-scale syntheses, phase-transfer catalysis (PTC) offers a "greener" and often more efficient alternative to traditional Williamson ether synthesis. [17][18]PTC facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where it can react with the alkyl halide. [17]Common phase-transfer catalysts include quaternary ammonium salts like tetrabutylammonium bromide. [19][20]This method can simplify the work-up procedure and may not require strictly anhydrous conditions. [17][21]
IV. Data Summary
| Synthesis Method | Key Reagents | Typical Solvents | Advantages | Disadvantages |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | DMF, DMSO, THF | High yields, versatile for various ethers | Requires anhydrous conditions, strong base handling |
| Direct N-Alkylation | Base (e.g., K₂CO₃, DIPEA), Alkyl halide | Acetonitrile, DMF | Milder conditions, good for available piperidines | Potential for over-alkylation |
| Phase-Transfer Catalysis | Phase-transfer catalyst, Base, Alkyl halide | Biphasic (e.g., Toluene/Water) | "Greener", simplified work-up, no anhydrous conditions needed | Catalyst may need to be removed from product |
V. Conclusion
The synthesis of bromobenzyl piperidine ethers is a well-established field with reliable and versatile methods. The choice of synthetic strategy and reagents should be guided by the specific target molecule, available starting materials, and the scale of the reaction. By understanding the underlying principles of each method and adhering to safe laboratory practices, researchers can efficiently access these important building blocks for drug discovery and development.
VI. References
-
Zhang, P., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.
-
D'Adamio, G., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications.
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
-
Kim, D. W., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
Matassini, C., et al. (2013). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. La Chimica e l'Industria.
-
Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE.
-
Silveira, C., et al. (1984). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules.
-
Carl Roth. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Journal of Frontiers in Chemical and Pharmaceutical Sciences.
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry.
-
Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
World Journal of Pharmaceutical Research. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES.
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Br–Li exchange reaction of 1‐(3‐bromobenzyl)piperidine (1) with nBuLi....
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Supporting Information. (n.d.). Practical Synthesis of Fragment.
-
Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
-
ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
-
Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
-
National Center for Biotechnology Information. (n.d.). Bis(2-bromobenzyl) ether.
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide.
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis.
-
PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. francis-press.com [francis-press.com]
- 10. jk-sci.com [jk-sci.com]
- 11. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. alkalimetals.com [alkalimetals.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Synthesis of Piperidine-Based Antimicrobial Agents Utilizing Benzyl Ethers: An Application and Protocol Guide
Introduction: The Piperidine Scaffold and the Strategic Role of Benzyl Ethers in Antimicrobial Drug Discovery
The piperidine ring, a saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for designing molecules that can effectively interact with biological targets. In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, piperidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[3][4][5][6]
This guide provides a comprehensive overview of the synthesis of piperidine-based antimicrobial agents, with a particular focus on the strategic use of benzyl ethers. Benzyl ethers serve a dual purpose in this context: as a robust protecting group for hydroxyl functionalities during multi-step synthesis and, in some cases, as an integral part of the final pharmacophore contributing to the compound's biological activity.[7][8] The strategic introduction and subsequent removal of the benzyl group are critical steps that require careful consideration of reaction conditions to ensure high yields and purity of the target compounds.[9]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the synthesis, purification, characterization, and antimicrobial evaluation of novel piperidine-based compounds.
Synthetic Strategy: A Modular Approach to Piperidine-Based Antimicrobials
The synthesis of piperidine-based antimicrobial agents often follows a modular approach, allowing for the systematic variation of different structural components to explore structure-activity relationships (SAR). A general synthetic workflow is depicted below, highlighting the key stages where benzyl ether protection can be employed.
Caption: A generalized workflow for the synthesis of piperidine-based antimicrobial agents.
Protocol 1: Synthesis of a Benzyl-Protected Piperidine Intermediate
This protocol describes a representative synthesis of a benzyl-protected piperidinol, a versatile intermediate for further elaboration.
Materials:
-
4-Hydroxypyridine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Benzylation of 4-Hydroxypyridine:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-hydroxypyridine (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-(benzyloxy)pyridine.
-
-
Hydrogenation of 4-(Benzyloxy)pyridine:
-
In a hydrogenation vessel, dissolve the 4-(benzyloxy)pyridine (1.0 equivalent) in methanol.
-
Add a catalytic amount of PtO₂ (e.g., 5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)piperidine, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
The Rationale Behind the Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of 4-hydroxypyridine, facilitating the subsequent Williamson ether synthesis with benzyl bromide.[7]
-
Platinum(IV) Oxide: This catalyst is highly effective for the hydrogenation of the pyridine ring to a piperidine.[10]
-
Benzyl Group: The benzyl ether is stable under a wide range of reaction conditions, including basic and some acidic conditions, making it an excellent protecting group for the hydroxyl functionality during subsequent synthetic transformations.[9]
Deprotection Strategies for Benzyl Ethers
The removal of the benzyl protecting group is a crucial final step in the synthesis. The choice of deprotection method depends on the overall functionality of the molecule and the presence of other sensitive groups.[9]
| Deprotection Method | Reagents and Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOH | Mild conditions, high yield, clean reaction. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[9] |
| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., ammonium formate, cyclohexene), Pd/C | Avoids the use of pressurized hydrogen gas. | May require higher temperatures. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Useful for substrates sensitive to reductive conditions.[11] | Can be less selective and may require specific conditions like photoirradiation for simple benzyl ethers.[11] |
| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for robust molecules. | Limited to acid-insensitive substrates.[7] |
Protocol 2: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
This protocol details the most common and often preferred method for benzyl ether cleavage.
Materials:
-
Benzyl-protected piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected piperidine derivative (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., atmospheric pressure or up to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine alcohol. The crude product can be purified by column chromatography or recrystallization if necessary.[9]
Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized piperidine derivatives. A combination of spectroscopic techniques is typically employed.
| Spectroscopic Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.[12] ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[12] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H, N-H, C=O).[13] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[13] |
Expected Spectroscopic Data for a Representative N-Benzyl Piperidine Derivative: [3][14][15]
| Proton/Carbon | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic protons (benzyl & other aryl groups) | 7.0 - 7.5 (multiplet) | 120 - 140 |
| Benzylic -CH₂- | ~3.5 (singlet) | ~60 |
| Piperidine ring protons | 1.5 - 3.0 (multiplets) | 25 - 55 |
Evaluation of Antimicrobial Activity
Once synthesized and characterized, the novel piperidine derivatives must be evaluated for their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key parameter determined using methods such as broth microdilution or agar diffusion.[16][17][18]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Synthesis and antimicrobial activity of some novel phenyl and benzimidazole substituted benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride in water
Technical Support Center: Troubleshooting Aqueous Solubility for 3-[(4-Bromobenzyl)oxy]piperidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, logical workflows, and self-validating protocols to resolve the complex solubility barriers associated with 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride.
Mechanistic FAQs: Understanding the Solubility Barrier
Q1: Unsubstituted piperidine hydrochloride is highly water-soluble. Why does 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride struggle to dissolve? A: While the base piperidinium cation is highly hydrophilic and readily soluble in water[1], solubility is highly dependent on the substitution pattern of the piperidine ring[2]. The addition of the 4-bromobenzyl ether moiety drastically alters the molecule's physicochemical profile. Adding greasy, non-polar substituents generally decreases aqueous solubility[3]. The bromine atom and the benzyl ring introduce significant lipophilic bulk, driving strong intermolecular hydrophobic interactions and halogen bonding in the solid state. Water molecules struggle to disrupt this crystal lattice, leading to a low thermodynamic solubility limit despite the presence of the hydrochloride salt form.
Q2: My compound is already a hydrochloride salt. Why does the pH of my assay buffer still matter? A: The piperidine nitrogen has a basic pKa of approximately 11.2[2]. In pure water, the hydrochloride salt will dissolve and slightly acidify the solution, maintaining the protonated, soluble piperidinium state[2]. However, if you dissolve this salt directly into a buffered biological assay (e.g., PBS at pH 7.4), the buffer forces an equilibrium shift. While pH 7.4 is technically below the pKa, the extreme lipophilicity of the 4-bromobenzyl group can cause even minute fractions of the deprotonated free base to rapidly precipitate, which drives the equilibrium toward further deprotonation[2]. Maintaining a slightly acidic stock environment (pH 4–6) is critical before final dilution[3].
Troubleshooting Workflow & Logic
To systematically overcome these barriers without compromising your biological assays, follow the decision tree below. Advanced techniques like cyclodextrin complexation should be considered if simple pH adjustments and co-solvents fail[2].
Systematic troubleshooting workflow for solubilizing lipophilic piperidine salts.
Quantitative Excipient Strategy
When pH adjustment is insufficient or incompatible with your cell-based assays, co-solvents or complexation agents must be employed[3]. The table below summarizes the causality and limits of each approach.
| Solubilization Strategy | Mechanistic Rationale | Max Recommended Conc. (In Vitro Assays) | Expected Solubility Enhancement |
| pH Adjustment (< 6.0) | Ensures >99.9% protonation of the piperidine nitrogen, preventing free-base precipitation[3]. | Assay-dependent | Baseline (Salt Form) |
| DMSO (Co-solvent) | Disrupts hydrophobic interactions and halogen bonding of the 4-bromobenzyl group[3]. | ≤ 1.0% v/v | High |
| Ethanol (Co-solvent) | Lowers dielectric constant of the medium; less toxic alternative to DMSO[3]. | ≤ 2.0% v/v | Moderate |
| HP-β-Cyclodextrin | Hydrophobic cavity encapsulates the 4-bromobenzyl moiety, shielding it from water[2]. | 10 - 20% w/v | Very High |
| Tween-80 (Surfactant) | Forms micelles that sequester the lipophilic portions of the molecule. | 0.1 - 0.5% v/v | Moderate to High |
Validated Experimental Protocols
Protocol A: Reverse Stepwise Co-Solvent Dilution
Directly injecting a highly concentrated DMSO stock into an aqueous buffer often causes localized supersaturation and immediate "crashing out" (precipitation)[3]. This protocol uses a reverse-addition approach to validate solubility at each phase.
-
Stock Preparation: Weigh the required mass of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride. Dissolve completely in 100% DMSO to create a 10 mM or 20 mM master stock.
-
Causality: High-concentration DMSO thoroughly disrupts the crystal lattice of the lipophilic benzyl ether.
-
-
Reverse Dilution Method: Instead of adding the DMSO stock directly to your buffer, add the aqueous assay buffer dropwise to the DMSO stock while vortexing vigorously[3].
-
Causality: This prevents the localized high concentrations of water that initiate rapid nucleation and precipitation of the hydrophobic 4-bromobenzyl group[3].
-
-
Validation Check: Allow the final solution (target ≤ 1% DMSO) to sit at room temperature for 30 minutes. Visually inspect for undissolved solid material[3]. If cloudiness appears, the thermodynamic limit is exceeded, and you must lower the final target concentration[3].
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
If co-solvents are toxic to your specific cell line, HP-β-CD is the optimal alternative for advanced solubilization[2].
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your base assay buffer.
-
Slurrying: Add the 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride powder directly to the HP-β-CD solution.
-
Agitation & Heating: Sonicate the mixture in a water bath at 37°C for 30-60 minutes.
-
Causality: Thermal energy and sonication overcome the activation energy required for the bulky 4-bromobenzyl group to enter and stabilize within the hydrophobic cavity of the cyclodextrin ring.
-
-
Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid particles[2].
-
Validation Check: Analyze the pre- and post-filtration concentrations via UV-Vis or HPLC. If the concentrations match, 100% of the compound has been successfully complexed and solubilized.
-
References
Sources
Technical Support Center: Chiral 3-Hydroxypiperidine Ether Synthesis
This guide serves as a specialized technical support resource for the O-alkylation of chiral 3-hydroxypiperidines. It is designed to prevent the common pitfall of racemization (loss of enantiomeric excess, ee) during ether synthesis.
Current Status: Operational Topic: Preventing Racemization During O-Alkylation Ticket Priority: High (Irreversible Stereochemical Loss)
Diagnostic & Strategy Triage
User Query: "Which protocol should I use to maintain chirality?"
The choice of method dictates the stereochemical outcome. You must select your protocol based on whether you need to retain the current configuration or invert it.
Decision Matrix: Protocol Selection
Use the following logic flow to select the correct experimental setup.
Figure 1: Decision matrix for selecting the O-alkylation protocol based on stereochemical requirements and protecting group sensitivity.
The "Retention" Protocol (Williamson Type)
Target Audience: Users observing racemization when using NaH/DMF or KOH. Core Issue: Strong bases abstract the acidic proton at C2 (alpha to the carbamate/amine), leading to an enolate-like intermediate that destroys chirality.
Technical Deep Dive: The C2 Acidity Trap
If your piperidine is N-Boc or N-Cbz protected, the protons at C2 are more acidic than in N-alkyl piperidines due to the electron-withdrawing nature of the carbamate.
-
The Failure Mode: NaH + DMF + Heat
Deprotonation at C2 Planar Intermediate Racemization. -
The Fix: Use a base that is non-nucleophilic and insufficiently basic to deprotonate C2, or use Phase Transfer Catalysis (PTC) to limit the exposure of the substrate to the base.
Protocol A: Silver(I) Oxide Mediated Alkylation (Mildest)
Best for: High-value intermediates, small scale, highly sensitive substrates.
Reagents:
-
Substrate: (S)-N-Boc-3-hydroxypiperidine (1.0 eq)
-
Alkylating Agent: Alkyl Iodide or Bromide (1.5 eq)
-
Base/Promoter: Silver(I) Oxide (
) (1.5 - 2.0 eq) -
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add
(black powder). Note: Fresh is critical. If it looks grey/white, it is reduced and inactive. -
Solvation: Suspend
in anhydrous DCM (0.1 M concentration relative to substrate). -
Addition: Add the Alkyl Halide followed by the 3-hydroxypiperidine.
-
Incubation: Stir vigorously at room temperature.
-
Checkpoint: The reaction is heterogeneous.[1] Good stirring is required to break up the silver oxide surface layer.
-
-
Monitoring: Monitor by TLC.
-
Self-Validation: If reaction stalls >24h, add 0.1 eq of Tetrabutylammonium Iodide (TBAI) to activate the surface.
-
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.
Protocol B: Phase Transfer Catalysis (PTC) (Scalable)
Best for: Process scale, less sensitive alkyl halides.
Reagents:
-
Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase)
-
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (10 mol%)
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve substrate and alkyl halide in Toluene.
-
Catalyst Addition: Add TBAHS.
-
Initiation: Add 50% NaOH solution dropwise at 0°C.
-
Mechanism: The deprotonation happens at the interface. The ion pair (
) extracts into the toluene where it reacts rapidly with the alkyl halide.-
Why this works: The substrate spends minimal time in the harsh aqueous base, reducing the window for C2-deprotonation/racemization.
-
The "Inversion" Protocol (Mitsunobu)
Target Audience: Users needing to convert (S)-OH to (R)-Ether. Core Issue: "Dead" reaction (no conversion) or retention of configuration (double inversion).
Technical Deep Dive: The Aziridinium Risk
In 3-substituted piperidines, if the Nitrogen is nucleophilic (e.g., N-Benzyl), it can attack the activated alcohol (C3) to form a bicyclic aziridinium ion. Opening this ring leads to regio-isomers (3-sub vs 2-sub) and racemization.
-
The Fix: Ensure Nitrogen is Boc or Cbz protected (electron-withdrawing) to prevent N-participation.
Protocol C: Standard Mitsunobu Inversion
Reagents:
-
Substrate: (S)-N-Boc-3-hydroxypiperidine (1.0 eq)
-
Nucleophile: Phenol or Acidic Alcohol (
) (1.2 eq) -
Phosphine:
(1.5 eq) -
Azodicarboxylate: DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
The Premix: Dissolve Substrate, Nucleophile, and
in THF under Argon. Cool to 0°C.[2] -
Controlled Addition: Add DIAD dropwise over 20 minutes.
-
Visual Cue: The solution will turn yellow/orange.[1] The color should fade as the betaine intermediate forms. If the color persists deeply, the reaction is stalling.
-
-
Temperature: Allow to warm to Room Temp (25°C). Do not heat.
-
Self-Validation: Check TLC after 3 hours. If starting material remains, do NOT add more reagents immediately.
-
-
Troubleshooting "Stalled" Reactions:
-
If the alcohol is sterically hindered, standard Mitsunobu fails.
-
Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine) for a more reactive system.
-
Troubleshooting & FAQs
Q1: I used NaH and my product is 50:50 racemic. Can I fix it?
A: No. Racemization at the C3 center is irreversible chemically. You must restart.
-
Root Cause: You likely generated the C2-enolate.
-
Correction: Switch to Protocol A (Ag2O) . Silver oxide is not basic enough to abstract the C2 proton but coordinates to the hydroxyl to facilitate alkylation.
Q2: My Mitsunobu reaction gave me the "Retention" product. Why?
A: This usually indicates "Double Inversion."
-
Mechanism: The activated oxy-phosphonium group was displaced by the Nitrogen (forming an aziridinium), which was then opened by your nucleophile.
-
Correction: Your N-protecting group is not electron-withdrawing enough. If you are using N-Benzyl, switch to N-Boc or N-Tosyl .
Q3: How do I verify the ee (Enantiomeric Excess)?
Do not rely on optical rotation (
-
Gold Standard: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10 to 98:2).
-
Derivatization: If the ether lacks a UV chromophore, deprotect the amine and react with Benzoyl Chloride to create a UV-active amide for detection.
Summary of Critical Parameters
| Parameter | Williamson (NaH) | Williamson (Ag2O) | Mitsunobu |
| Stereochemistry | High Risk (Racemization) | Retention (Safe) | Inversion |
| Primary Risk | C2-Deprotonation | Silver cost/removal | Aziridinium / Separation |
| Base Strength | High ( | Low/Lewis Acidic | Neutral |
| Best For | Simple, achiral substrates | Chiral 3-OH Piperidines | Inverting stereocenters |
References
-
Bouzide, A., & Sauvé, G. (1997).[3] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[3] Tetrahedron Letters, 38(34), 5945-5948. Link
- Establishes Ag2O as a mild, non-racemizing alkyl
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5] Synthesis, 1981(1), 1-28. Link
- The foundational text for stereochemical inversion via the Mitsunobu reaction.
-
Halpern, M. (2002). "Phase Transfer Catalysis: Fundamentals and Applications." Industrial Phase-Transfer Catalysis. Link
- Authoritative source on using PTC to avoid harsh aqueous conditions and preserve sensitive substr
- Gawley, R. E., et al. (2005). "Stereoselective synthesis of 3-substituted piperidines." Journal of Organic Chemistry.
Sources
Technical Support Center: Crystallization of 3-[(4-Bromobenzyl)oxy]piperidine HCl
Case ID: 3-BBOP-HCl-CRYST Support Level: Tier 3 (Senior Application Scientist) Status: Active Audience: Medicinal Chemists, Process Development Engineers
Executive Summary & Compound Profile
Welcome to the technical support hub for 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride . This guide addresses the specific physicochemical challenges of crystallizing ether-linked piperidine salts.
This molecule combines a secondary amine salt (hydrophilic, high lattice energy) with a lipophilic bromobenzyl ether tail. This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean nucleation.[1] Our protocols prioritize thermodynamic control to enforce crystal lattice formation over amorphous precipitation.
Physicochemical Profile
| Parameter | Characteristic | Implication for Crystallization |
| Salt Form | Hydrochloride (HCl) | High melting point; potential for hygroscopicity.[2] |
| Linkage | Benzyl ether | Rotational freedom can inhibit lattice packing; risk of oiling out. |
| Solubility | Amphiphilic | Soluble in alcohols/water; insoluble in non-polar ethers/alkanes. |
| Key Impurities | 4-Bromobenzyl chloride, Piperidin-3-ol | Differ significantly in polarity; reject via solvent polarity tuning. |
Solvent System Selection Matrix
User Query: "Which solvent system yields the best recovery and purity?"
Technical Response: Do not rely on single-solvent systems for this intermediate. The bromobenzyl group reduces water solubility compared to simple piperidine salts, while the HCl core prevents solubility in pure non-polar solvents. A binary solvent system (Solvent/Anti-solvent) is required.
| System Class | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application |
| Standard | Ethanol (Abs.) | Diethyl Ether | 1:3 to 1:5 | General purification; high yield. Caution: Hygroscopic. |
| High Purity | Isopropanol (IPA) | Ethyl Acetate | 1:2 | Removes benzyl chloride impurities; slower nucleation. |
| Polymorph Control | Methanol | MTBE | 1:4 | Forces rapid precipitation; useful if oiling is persistent. |
| "Rescue" | Acetone | Hexane | Variable | Use only if alcohol systems fail; requires vigorous stirring. |
Critical Note: Avoid water in the anti-solvent. Piperidine HCl salts are often hygroscopic. Excess moisture can lead to the formation of a gummy hydrate rather than a crystalline solid [1].
Standard Operating Procedure (SOP): Controlled Crystallization
Protocol ID: SOP-BBOP-001 Objective: Isolate crystalline HCl salt from crude reaction oil.
-
Dissolution (Thermodynamic Reset):
-
Dissolve crude 3-[(4-Bromobenzyl)oxy]piperidine free base in a minimum volume of Ethanol or IPA at 50–60°C.
-
Stoichiometry Check: Ensure HCl (gas or etheral solution) is added after dissolution if starting from free base. If recrystallizing the salt, ensure the solution is acidic (pH < 2).
-
-
Clarification:
-
While hot, filter through a 0.45 µm PTFE membrane to remove inorganic salts (e.g., NaCl/KBr from the alkylation step).
-
-
Nucleation Induction (The "Cloud Point"):
-
Slowly add the Anti-Solvent (e.g., Ethyl Acetate) dropwise to the hot solution with moderate stirring (200 RPM).
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Seeding (Crucial Step):
-
Add 0.5 wt% of pure seed crystals.
-
If no seeds exist: Scratch the inner glass wall with a glass rod to induce nucleation sites.
-
-
Crystal Growth:
-
Cool the vessel to room temperature at a rate of 10°C/hour .
-
Once at RT, cool to 0–4°C in an ice bath for 2 hours.
-
-
Isolation:
-
Filter under vacuum (inert gas blanket recommended).
-
Wash cake with cold Anti-Solvent (100%).
-
Dry in a vacuum oven at 40°C.
-
Troubleshooting Guide (FAQ)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptoms: Two liquid layers form; droplets settle at the bottom; solution turns milky but no solid appears. Root Cause: The system entered the "metastable zone" too quickly, or the temperature is above the solvent-suppressed melting point of the solvated salt [2].[3]
Corrective Actions:
-
Reheat: Heat the mixture until the oil redissolves into a single phase.
-
Add More Solvent A: The solution is too concentrated. Add 10-20% more of the dissolving solvent (Ethanol/IPA).
-
Seed at High Temp: Add seed crystals before the solution cools significantly.
-
Trituration: If the oil persists at the bottom, decant the supernatant. Add fresh diethyl ether or hexanes to the oil and scratch vigorously with a spatula. This mechanical stress often forces the amorphous oil to snap into a lattice.
Issue 2: Crystals are Sticky or Hygroscopic
Symptoms: Filter cake turns into a gum upon exposure to air. Root Cause: Residual solvent entrapment or formation of a hygroscopic hydrate. Corrective Actions:
-
Solvent Swap: Switch from Methanol (highly hygroscopic) to Isopropanol/Ethyl Acetate .
-
Desiccation: Dry the filter cake immediately in a vacuum oven with P₂O₅ or silica gel.
-
Wash Protocol: Ensure the final wash is with an anhydrous, low-boiling solvent (e.g., Pentane or Et₂O) to strip residual high-boiling alcohols [3].
Issue 3: Low Yield (<50%)
Symptoms: Mother liquor remains highly colored; little solid on the filter. Root Cause: The compound is too soluble in the anti-solvent, or the salt formation was incomplete. Corrective Actions:
-
Check pH: Spot the mother liquor on wet pH paper. If pH > 3, add more HCl (etheral). The salt may have dissociated.
-
Evaporative Crystallization: Instead of cooling, slowly evaporate the solvent under reduced pressure (Rotavap) until solids form, then chill.
Logic & Workflow Visualization
Workflow 1: Decision Tree for Oiling Out
Caption: Logical flow to resolve liquid-liquid phase separation (oiling out) during amine salt crystallization.
Workflow 2: Impurity Rejection Pathway
Caption: Mechanism for separating the target piperidine ether from common synthetic impurities.
References
-
Mettler Toledo. "Oiling Out in Crystallization - Causes and Remedies." Mettler Toledo Technical Resources. [Link]
-
Chemistry LibreTexts. "3.6F: Troubleshooting Crystallization - Oiling Out." LibreTexts Chemistry. [Link]
- Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.
Sources
Technical Support Center: Handling Light-Sensitive Bromobenzyl Ethers
Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: BBE-LIGHT-PROTO-001 Subject: Stabilization, Handling, and Purification of Bromobenzyl Ether Derivatives
Introduction: The Nature of the Beast
Welcome to the Technical Support Center. You are likely here because your white crystalline solid has turned yellow, or your NMR shows a puzzling mix of aldehydes and dimers.
Bromobenzyl ethers (e.g., 4-bromobenzyl methyl ether) present a "double-threat" stability profile. You are managing two distinct reactive centers:
-
The Aryl Bromide (Ar-Br): Susceptible to homolytic cleavage under UV-Visible light (300–400 nm), generating aryl radicals.
-
The Benzylic Ether (Ar-CH₂-OR): Prone to radical autoxidation, a process significantly accelerated by light and trace metals, leading to hydroperoxides and eventual cleavage into benzaldehydes and benzoic acids.
This guide is not a list of suggestions; it is a protocol for survival in the lab.
Module 1: Storage & Stability (The "Prevention" Phase)
Q: My compound was white yesterday but is yellow today. Is it ruined?
A: The yellowing is likely due to the formation of conjugated byproducts (diazo species or quinones) resulting from radical coupling, or the formation of trace bromine (
The "Dark Box" Protocol: Standard "store in a cool, dry place" advice is insufficient for bromobenzyl ethers.
-
Vessel: Use amber borosilicate vials. If unavailable, wrap clear vials in two layers of aluminum foil.
-
Atmosphere: These compounds must be stored under Argon (Ar).[1] Nitrogen (
) is acceptable, but Ar is heavier than air and provides a better "blanket" against oxygen, which fuels the autoxidation cycle initiated by light. -
Temperature: Store at -20°C. Cold temperatures significantly reduce the quantum yield of the radical propagation steps.
Visualizing the Degradation Risk:
Figure 1: Mechanistic pathway of light-induced degradation showing both dimerization and oxidative cleavage routes.
Module 2: Reaction Setup & Execution (The "Action" Phase)
Q: I need to run a coupling reaction. How do I weigh and transfer without degradation? A: Speed and shielding are key. The C-Br bond dissociation energy (~80 kcal/mol) overlaps with the energy provided by ambient laboratory fluorescent lighting.
The "Red Light" Rule: If possible, handle the neat solid under red light (photographic darkroom safety light), as the compound absorbs negligibly in this region (>600 nm).
Solvent Selection Matrix: Solvents play a critical role in radical propagation. Avoid ethers (THF, Et₂O) if the reaction allows, as they readily form peroxides that can initiate degradation chains.
| Solvent Class | Suitability | Technical Note |
| Chlorinated (DCM, CHCl₃) | ⚠️ Caution | Can generate radicals under intense light; ensure high-grade stabilization. |
| Ethers (THF, Dioxane) | ❌ High Risk | |
| Nitriles (MeCN) | ✅ Recommended | Non-radical forming; excellent UV transparency (doesn't trap energy). |
| Alcohols (MeOH) | ⚠️ Caution | Can act as H-donors in radical chains; use only if necessary. |
Protocol: The "Foil-Wrap" Reactor
-
Pre-Wrap: Wrap the reaction flask in foil before adding reagents. Leave a small "window" covered by a flap for observation.
-
Degas First: Sparge the solvent with Argon for 15 minutes before adding the bromobenzyl ether. Removing dissolved oxygen prevents the radical-oxygen trap.
-
Addition: Add the solid quickly through a powder funnel, then immediately seal and purge the headspace.
Module 3: Purification & Isolation (The "Recovery" Phase)
Q: My crude NMR looked okay, but after the column, the product was gone. What happened? A: You likely experienced "On-Column Hydrolysis." Silica gel is slightly acidic (pH 4-5). Combined with the heat generated by sorption and light exposure, it catalyzes the cleavage of the benzyl ether.
The Neutralized Dark Column Protocol:
-
Stationary Phase Prep:
-
Slurry your silica gel in the eluent.
-
Add 1% Triethylamine (TEA) to the mobile phase during the column packing and the first 200mL of elution. This neutralizes acidic sites on the silica.
-
-
The "Mummy" Technique:
-
Wrap the entire glass column in aluminum foil.
-
Turn off hood lights if safety permits.
-
-
Speed is Life:
-
Do not let the compound sit on the silica. Use "Flash" chromatography literally—push it through with air pressure. The residence time should be <15 minutes.
-
Module 4: Troubleshooting Matrix
Q: I'm seeing strange peaks. Diagnose my spectrum.
| Symptom (Observation) | Probable Cause | Corrective Action |
| New Aldehyde Peak (~10 ppm) | Oxidative cleavage of the benzylic ether bond. | CRITICAL: Your solvent was likely not degassed. Repurify immediately; aldehydes catalyze further degradation. |
| Loss of Bromine Signal (MS) | Photolytic debromination (Ar-Br | Check hood lighting. Ensure reaction vessel was foil-wrapped. Switch to amber glassware. |
| Broadening of Peaks | Paramagnetic impurities (radicals) or polymerization. | Filter through a short plug of Celite/Basic Alumina to remove radical species. |
| Acidic Odor / pH Drop | Hydrolysis to HBr and benzyl alcohol. | Store over solid |
Workflow Visualization
Figure 2: Optimized workflow for handling light-sensitive ether derivatives to minimize yield loss.
References
-
Al Jasem, Y., & Thiemann, T. (2025).[2] Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. MDPI. [Link] Citation Context: Establishes the specific oxidative instability of 4-bromobenzyl ethers upon exposure to air and ambient conditions.
-
European Medicines Agency (EMA). (2015). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link] Citation Context: Defines the standard light sources and degradation limits for pharmaceutical intermediates, validating the need for amber/foil protection.
Sources
Technical Support Center: Scale-Up of 3-Substituted Piperidine Ethers
This is a technical support guide designed for process chemists and scale-up researchers. It prioritizes causality, safety, and self-validating protocols over generic instructions.
Current Status: Operational Topic: Troubleshooting Scale-Up Challenges in 3-Substituted Piperidine Ether Synthesis Target Audience: Process Chemists, Senior Researchers, CMC Leads
Introduction: The Scaffold & The Challenge
The 3-substituted piperidine ether motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in BTK inhibitors (e.g., Ibrutinib intermediates) and GPCR ligands.
However, scaling this synthesis from gram to kilogram quantities presents a "Process Triad" of failure modes:
-
Regio- & Chemoselectivity: The competition between substitution (
) and elimination ( ) is fierce at the 3-position due to ring strain and steric environment. -
Stereochemical Erosion: The C3 chiral center is prone to racemization under the basic conditions required for etherification.
-
Purification Bottlenecks: Traditional chromatography is non-viable at scale. Handling triphenylphosphine oxide (TPPO) waste (from Mitsunobu) or amphiphilic emulsions (from Williamson) requires engineering controls.
Module 1: Starting Material & Stereochemical Integrity
User Query: "My starting material is (S)-N-Boc-3-hydroxypiperidine. I see variable enantiomeric excess (ee) after the reaction. Is the racemization happening during the reaction or is the starting material degrading?"
Root Cause Analysis
Racemization at the C3 position often occurs via a transient enolization mechanism, particularly if strong bases (e.g., NaH, KOtBu) are used at elevated temperatures. However, the quality of the starting material is often the silent killer. Chemical resolution methods often leave 1–2% of the wrong enantiomer, which can enrich during crystallization of the product.
The Fix: Enzymatic Sourcing & Validation
Shift from chemically resolved starting materials to those produced via Ketoreductase (KRED) Biocatalysis . Enzymatic reduction of N-Boc-3-piperidone yields >99.5% ee and is robust on metric ton scales.
Protocol: Self-Validating Enantiopurity Check
Before running your batch, validate the C3 center integrity.
-
Derivatization: React 50 mg of starting material with Mosher's acid chloride.
-
Analysis: Run 1H-NMR or 19F-NMR. The diastereomeric protons/fluorines will show distinct shifts.
-
Acceptance Criteria: If the minor diastereomer integrates to >0.5%, reject the batch or perform a recrystallization in cyclohexane/EtOAc.
Module 2: The Etherification Strategy (Decision Logic)
User Query: "Should I use Williamson, Mitsunobu, or SNAr chemistry? My yields vary wildly between methods."
Use the following logic gate to select the correct methodology. The choice depends entirely on the nature of the "R" group you are attaching.
Decision Tree: Method Selection
Figure 1: Strategic decision tree for selecting the etherification method based on substrate electronics.
Module 3: Troubleshooting Specific Methods
Scenario A: Williamson Ether Synthesis (Aliphatic Ethers)
The Problem: Significant formation of the elimination byproduct (tetrahydropyridine).
The Mechanism: The 3-position is sterically hindered. Strong bases (NaH) promote E2 elimination over
Corrective Protocol: Phase Transfer Catalysis (PTC) Instead of NaH in DMF, use a biphasic system. This keeps the bulk base concentration low in the organic phase, favoring substitution.
-
Solvent: Toluene (Organic) / 50% NaOH (Aqueous).
-
Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) (5 mol%).
-
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine and alkyl bromide in Toluene (5 vol).
-
Add TBAHS.
-
Add cold 50% NaOH dropwise.
-
Agitate vigorously at 20–25 °C. Do not heat above 40 °C.
-
-
Why this works: The "naked" alkoxide anion formed at the interface is highly nucleophilic but less basic in the toluene layer, suppressing the E2 pathway.
Scenario B: Mitsunobu Reaction (Electron-Rich Aryl Ethers)
The Problem: "I cannot remove the Triphenylphosphine Oxide (TPPO) without a column." The Fix: The MgCl₂ Precipitation Method . This is the industry standard for non-chromatographic purification of Mitsunobu reactions.
Protocol: Scale-Up TPPO Removal
-
Reaction: Run Mitsunobu in THF (standard DIAD/PPh3 conditions).
-
Concentration: Distill off THF to ~2 volumes.
-
Solvent Swap: Add Toluene (10 vol) and distill again to remove residual THF (TPPO is soluble in THF but poorly soluble in Toluene).
-
Complexation: Add MgCl₂ (1.5 equiv) to the toluene slurry.
-
Reflux: Heat to 80–90 °C for 1 hour. A thick precipitate (TPPO·MgCl₂ complex) will form.[1]
-
Filtration: Cool to 20 °C and filter the slurry. The filter cake contains >95% of the TPPO.
-
Yield: The filtrate contains your product. Wash with water to remove excess MgCl₂ and crystallize.
Module 4: Safety & Engineering Controls
User Query: "Are there specific thermal hazards for the 3-piperidine system?"
| Hazard Source | Risk Description | Engineering Control |
| Sodium Hydride (NaH) | Hydrogen gas evolution during alkoxide formation. Accumulation of unreacted NaH can lead to "runaway" induction periods. | Dosing Control: Add NaH as a slurry in mineral oil, not dry powder. Use a mass flow controller for liquid reagents to match gas evolution rates. |
| DIAD/DEAD | Shock-sensitive and potentially explosive upon heating. | Substitution: Use DIAD over DEAD (higher flash point). Store at <5 °C. Never distill reaction mixtures containing unquenched azodicarboxylates. |
| Exotherm | Alkylation of the 3-hydroxyl group is exothermic (~150 kJ/mol). | Adiabatic Limit: Ensure cooling capacity can handle a 20 °C adiabatic temperature rise. Dose the alkylating agent, not the base. |
Module 5: Comparison of Data
Summary of expected outcomes based on method selection.
| Parameter | Williamson (NaH/DMF) | Williamson (PTC) | Mitsunobu (Standard) | Mitsunobu (MgCl₂ Workup) |
| Yield | 40–60% | 75–85% | 60–80% | 70–85% |
| Elimination Byproduct | High (10–30%) | Low (<5%) | Negligible | Negligible |
| Stereoretention | Risk of Racemization | Excellent | Inversion (Walden) | Inversion (Walden) |
| Purification | Distillation/Column | Crystallization | Column Required | Filtration + Cryst. |
| Scalability | Medium | High | Low | High |
References
-
Mitsunobu Scale-Up (TPPO Removal)
- Title: "Development of a Scalable Process for the Removal of Triphenylphosphine Oxide
- Source:Organic Process Research & Development
-
Link:[Link] (Validates MgCl2 precipitation method).
-
Williamson Ether Synthesis (Side Reactions)
- Title: "Side reactions in the Williamson ether synthesis."
- Source:Journal of Chemical Educ
-
Link:[Link] (Mechanistic grounding for E2 vs SN2 competition).
-
Enzymatic Synthesis of Starting Material
- Title: "Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase."
- Source:MDPI (C
-
Link:[Link] (Source for high ee% starting material).
-
General Piperidine Synthesis Reviews
Sources
Validation & Comparative
HPLC Purity Standards for 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the synthesis of GPCR ligands and ion channel blockers, 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride (CAS: 1219976-73-4) serves as a critical scaffold. Its quality directly impacts the structure-activity relationship (SAR) data generated in early discovery.
This guide objectively compares the performance of Commercial Research Grade (CRG) standards against Qualified In-House Reference Standards (IHRS) . While CRG materials are accessible, our analysis demonstrates that for quantitative HPLC assays, they frequently fail to resolve critical process impurities—specifically regioisomers and hydrolysis byproducts—leading to potency estimation errors of up to 15%.
Comparative Analysis: Research Grade vs. Qualified Reference
The following comparison evaluates the two primary standard options available to researchers. The data reflects typical certificates of analysis (CoA) and experimental performance.
Table 1: Performance Specification Matrix
| Feature | Option A: Commercial Research Grade (CRG) | Option B: Qualified In-House Reference (IHRS) |
| Purity (Area %) | ≥ 95.0% (often determined by a generic gradient) | ≥ 99.5% (determined by validated stability-indicating method) |
| Assay (w/w) | Not typically reported (assumed 100%) | 98.0 – 102.0% (determined by qNMR or Mass Balance) |
| Impurity ID | Unspecified "Total Impurities" | Specific quantitation of 4-bromobenzyl alcohol & N-benzyl isomers |
| Salt Stoichiometry | Variable (HCl content may fluctuate) | Stoichiometrically confirmed (AgNO3 titration / IC) |
| Risk Profile | High risk of co-elution; unsuitable for IC50 calculations | Low risk; suitable for GMP starting material qualification |
| Cost/Lead Time | Low / Immediate (<$100/g) | High / 4-8 weeks (requires purification & characterization) |
Expert Insight: The "Assay" Trap
Senior Scientist Note: Do not confuse Chromatographic Purity (% Area) with Assay (% w/w). A CRG standard may show 99% purity by HPLC but contain 10% inorganic salt or solvent, leading to a 10% error in your stock solution concentration. For precise biological assays, only an IHRS with a mass-balance assay value is acceptable.
Impurity Origin & Fate Mapping
Understanding potential impurities is prerequisite to selecting the right standard.[1] The synthesis typically involves the O-alkylation of 3-hydroxypiperidine (often N-protected) with 4-bromobenzyl bromide.
Visualization 1: Impurity Genesis Pathway
This diagram maps the origin of critical impurities that the HPLC method must resolve.
Figure 1: Impurity Fate Map showing the genesis of hydrolytic (Impurity A) and regioisomeric (Impurity B) byproducts during synthesis.
Validated Experimental Protocol
To objectively compare the standards, we utilize a Reversed-Phase HPLC method optimized for the separation of the piperidine core from the lipophilic benzyl impurities.
Method: RP-HPLC with Diode Array Detection
Rationale: The 4-bromobenzyl moiety provides a strong UV chromophore. A C18 column is selected to retain the polar piperidine amine (at high pH or using ion-pairing) while resolving the neutral benzyl alcohol.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm (GL Sciences).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Note: TFA suppresses silanol activity, improving peak shape for the basic piperidine nitrogen.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV at 220 nm (max sensitivity) and 254 nm (selectivity for aromatic ring).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 20.0 | 60 | Linear Gradient |
| 25.0 | 90 | Wash lipophilic dimers |
| 30.0 | 5 | Re-equilibration |
Step-by-Step Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of the Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. (Conc: 1.0 mg/mL).
-
System Suitability: Inject the IHRS 5 times.
-
Requirement: RSD of Area < 2.0%.[3]
-
Requirement: Tailing Factor < 1.5 (Critical for piperidine bases).
-
-
Analysis: Inject CRG and IHRS samples. Compare peak purity using DAD spectra analysis to detect co-eluting impurities.
Representative Performance Data
The following data simulates a comparative run demonstrating the resolution power differences when using a qualified method versus a generic CoA method.
Scenario: A researcher uses a CRG standard labeled "98% Purity" for an IC50 assay.
| Parameter | Research Grade (CRG) Result | Qualified (IHRS) Result | Impact on Biology |
| Main Peak Area | 98.2% | 99.6% | - |
| Impurity A (Alcohol) | Not Detected (Co-elutes) | 0.3% (Resolved at RRT 0.85) | Minor |
| Impurity B (N-Alkyl) | 1.8% (Shoulder peak) | < 0.1% (Purified) | Major: N-alkyl analogs often have different potencies. |
| Water Content (KF) | Not Tested (Actual: 4.5%) | 0.2% | Critical: Stock solution is 4.5% less concentrated than calculated. |
| Effective Assay | ~93.7% (Purity x [1-Water]) | 99.4% | ~6% Error in IC50 |
Reference Standard Qualification Workflow
To upgrade a Research Grade material to a Qualified Reference, follow this self-validating workflow.
Visualization 2: Qualification Decision Tree
Figure 2: Workflow for qualifying a secondary reference standard from research-grade material in compliance with ICH Q6B principles.
References
-
ICH Harmonised Tripartite Guideline. (2000). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[4] Link
-
BenchChem. (n.d.). Product Detail: 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride.[5] Retrieved October 26, 2023. Link
-
PubChem. (n.d.).[6] Compound Summary: Piperidine derivatives.[5][7][8] National Library of Medicine. Link
-
U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[9]Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for method conditions cited in Section 4).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | 1219976-73-4 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. resolvemass.ca [resolvemass.ca]
Melting Point Validation for 3-[(4-Bromobenzyl)oxy]piperidine HCl: A Comparative Analytical Guide
As a critical halogenated building block in pharmaceutical synthesis, 3-[(4-Bromobenzyl)oxy]piperidine HCl is frequently utilized in downstream palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). The purity and polymorphic identity of this intermediate are paramount; even trace impurities such as unreacted 4-bromobenzyl bromide or residual crystallization solvents can poison catalysts and drastically reduce downstream yields.
Melting point validation is the first line of defense in verifying the structural integrity and purity of this compound. However, relying on a single methodology can lead to false positives, particularly when differentiating between true crystalline melting, desolvation, and polymorphic transitions[1]. This guide objectively compares three leading analytical alternatives—Automated Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing field-proven protocols to establish a self-validating analytical system.
Comparative Analysis of Validation Techniques
To accurately validate the thermal profile of 3-[(4-Bromobenzyl)oxy]piperidine HCl (Theoretical
| Analytical Technique | Primary Metric | Sample Requirement | Precision (Δ | Best Suited For |
| Capillary Method (USP <741>) | Visual Phase Change (Macroscopic) | 2–5 mg (3 mm fill height) | ± 0.5 °C | Routine QC, High-throughput batch release, pharmacopeial compliance. |
| DSC (USP <891>) | Heat Flow / Thermodynamic Endotherm | 1–3 mg (Crimped Al pan) | ± 0.1 °C | Polymorph screening, absolute purity calculation (van 't Hoff), detecting subtle phase shifts. |
| Hot Stage Microscopy (HSM) | Birefringence Loss / Visual | < 1 mg (Glass slide) | ± 0.5 °C | Differentiating desolvation (bubbling) from true melting; observing crystal habit changes. |
The Causality of Experimental Design
In thermal analysis, procedural deviations directly compromise data integrity. As an application scientist, understanding why a parameter is set is as critical as the parameter itself.
-
Sample Pulverization & Fill Height: According to USP <741>, samples must be gently triturated into a fine powder and packed to exactly a 3 mm height [2]. Causality: Large, intact crystals create interstitial air pockets. Because air is a thermal insulator, these pockets cause uneven heat distribution, artificially broadening the melting range and delaying the onset temperature.
-
Heating Ramp Rates: A heating rate of 1 °C/min near the expected melting point is mandatory for capillary methods [2]. Causality: Faster rates induce "thermal lag"—a discrepancy between the temperature of the heating block and the internal temperature of the sample—resulting in an artificially high recorded melting point.
-
Inert Atmospheres in DSC: DSC analysis of piperidine derivatives must be conducted under a dry nitrogen purge (e.g., 50 mL/min) [3]. Causality: At elevated temperatures, the ether linkage and the piperidine ring are susceptible to oxidative degradation. An oxidative environment can trigger exothermic decomposition that overlaps with the endothermic melt, masking the true melting point and skewing enthalpy calculations.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols incorporate built-in System Suitability Testing (SST). If the SST fails, the system halts, preventing the generation of compromised data.
Protocol A: Automated Capillary Method (Compliant with USP <741>)
Step 1: System Suitability Testing (SST)
-
Action: Analyze a USP Secondary Standard (e.g., USP Vanillin,
~83 °C) and a USP Primary Standard (e.g., USP Caffeine, ~236 °C) to bracket the expected 183 °C melting point of the piperidine derivative [2]. -
Self-Validation Check: The instrument must read within ± 0.5 °C of the certified standard values. If it deviates, perform a multi-point calibration adjustment using secondary standards before proceeding.
Step 2: Sample Preparation
-
Action: Dry 10 mg of 3-[(4-Bromobenzyl)oxy]piperidine HCl in a vacuum desiccator over silica gel for 24 hours. Triturate gently using an agate mortar and pestle.
-
Action: Tap the powder into a standard glass capillary (0.8–1.2 mm ID) through a drop tube until a tightly packed column of exactly 3.0 mm is achieved.
Step 3: Thermal Execution
-
Action: Insert the capillary into the automated melting point apparatus. Program a rapid ramp (10 °C/min) to 175 °C, followed by a stabilization period of 2 minutes.
-
Action: Initiate the critical ramp at 1 °C/min.
-
Data Capture: Record the
(first detectable liquid phase) and (no solid phase apparent). For high-purity 3-[(4-Bromobenzyl)oxy]piperidine HCl, the range ( ) should be 1.5 °C.
Protocol B: Differential Scanning Calorimetry (Compliant with USP <891>)
Step 1: Calibration and Cell Constant Verification
-
Action: Run a high-purity Indium standard at 10 °C/min [4].
-
Self-Validation Check: The extrapolated onset temperature must be 156.6 ± 0.2 °C, and the calculated heat of fusion (
) must be 28.59 ± 0.5 J/g. Failure requires immediate recalibration of the cell constant.
Step 2: Sample Encapsulation
-
Action: Accurately weigh 2.0 to 3.0 mg of the compound into a standard Tzero aluminum pan. Crimp the lid securely.
-
Causality: Using less than 2 mg reduces the signal-to-noise ratio, while using more than 5 mg introduces thermal gradients within the pan, broadening the endothermic peak and skewing purity calculations [5].
Step 3: Thermodynamic Analysis
-
Action: Load the sample and an empty reference pan into the DSC cell. Purge with dry
at 50 mL/min [3]. -
Action: Equilibrate at 30 °C. Ramp the temperature at 10 °C/min up to 210 °C.
-
Data Interpretation: Analyze the thermogram to find the extrapolated onset temperature (
) and the peak maximum ( ). Use the area under the curve to calculate the enthalpy of fusion ( ). A sharp, symmetric endotherm with an onset of ~183.8 °C confirms the identity and high purity of the specific polymorph.
Orthogonal Validation Workflow
To achieve the highest level of scientific rigor, laboratories should not rely on a single method. The workflow below illustrates an orthogonal approach, cross-referencing macroscopic phase changes with thermodynamic heat flow to definitively validate the compound.
Fig 1: Orthogonal workflow for melting point validation of 3-[(4-Bromobenzyl)oxy]piperidine HCl.
References
-
TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Technical Library. Available at: [Link]
-
Giani, S., & Towers, M. (2016). "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ResearchGate. Available at: [Link]
-
Particle Technology Labs. "Differential Scanning Calorimetry (DSC)." Particle Technology Labs Analytical Services. Available at: [Link]
-
Testing Laboratory. "USP 891 Thermal Analysis of Pharmaceuticals by DSC." TestingLab. Available at: [Link]
-
Academia.edu. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards." Academia. Available at: [Link]
Comparative Guide: Validation Strategies for Halogenated Pharmaceutical Intermediates (C12H17BrClNO)
Executive Summary
Target Molecule: C₁₂H₁₇BrClNO Molecular Class: Halogenated Amino-Alcohol / Pharmaceutical Intermediate Validation Challenge: The simultaneous presence of Bromine (Br) and Chlorine (Cl) creates significant interference in standard automated combustion analysis.
This guide provides a rigorous technical comparison of validation methodologies for C₁₂H₁₇BrClNO . While theoretical elemental analysis (EA) provides the baseline "product" specification, experimental verification often fails using standard protocols due to halogen masking. We compare the performance of Automated Combustion (CHN) , Oxygen Flask Combustion (Schöniger) , and High-Resolution Mass Spectrometry (HRMS) to determine the optimal workflow for regulatory compliance (ACS/ICH standards).
Part 1: Theoretical Baseline (The Calculation)
Before experimental validation, precise theoretical values must be established using IUPAC 2024 Standard Atomic Weights. This serves as the "Gold Standard" against which all experimental methods are graded.
Formula: C₁₂H₁₇BrClNO
| Element | Count | Standard Atomic Weight ( g/mol ) [1] | Total Mass Contribution | Theoretical % Composition |
| Carbon (C) | 12 | 12.011 | 144.132 | 47.01% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 5.59% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 26.06% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 11.56% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.57% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 5.22% |
| TOTAL | - | - | 306.628 g/mol | 100.00% |
Note: Precision is critical. A deviation of >0.4% from these values typically results in rejection by peer-reviewed journals (e.g., JACS, JOC) and regulatory bodies.
Part 2: Comparative Methodology (Performance Analysis)
We analyzed three distinct methodologies for validating the purity of C₁₂H₁₇BrClNO. The "Performance" is defined by the method's ability to match the theoretical calculation within the ±0.4% tolerance window.[1]
Method A: Automated Combustion Analysis (CHN)
The Industry Standard for Non-Halogenated Organics.
-
Mechanism: High-temperature combustion (>900°C) in an oxygen-rich environment. Gases (CO₂, H₂O, N₂) are separated via GC and detected by thermal conductivity.
-
Performance on C₁₂H₁₇BrClNO: POOR.
-
The Failure Mode: Halogens (Br, Cl) react with combustion byproducts to form volatile halides (e.g., HBr, HCl) or stable metal halides if improper reagents are used. They often "poison" the reduction catalysts, leading to drifting Nitrogen values and low Carbon readings.
-
Required Modification: Requires the addition of Tungsten Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to bind halogens, but Br/Cl separation remains impossible in standard CHN modes.
Method B: Oxygen Flask Combustion (Schöniger) + Titration
The Classical "Wet Chem" Alternative.
-
Mechanism: Sample is burned in a closed flask filled with O₂.[2] Gases are absorbed into an alkaline solution.[3] Br⁻ and Cl⁻ are then quantified via potentiometric titration with AgNO₃.
-
Performance on C₁₂H₁₇BrClNO: EXCELLENT.
-
Why it Wins: It physically isolates the halogens from the carbon analysis. By using specific indicators or ion-selective electrodes (ISE), Br and Cl can be differentiated (though difficult in a single run without ion chromatography).
-
Protocol Insight: For this specific molecule, a dual-combustion approach is recommended: one aliquot for Total Halogens, another for Ion Chromatography (IC) to split the Br/Cl ratio [2].
Method C: High-Resolution Mass Spectrometry (HRMS)
The Isotopic Fingerprint Validator.
-
Mechanism: Electrospray Ionization (ESI) followed by Orbitrap or TOF detection.
-
Performance on C₁₂H₁₇BrClNO: SUPERIOR FOR IDENTITY, MODERATE FOR PURITY.
-
The "Quartet" Logic: Unlike C/H/N analysis, HRMS validates the existence of the Br/Cl moiety.
-
³⁵Cl (75%) / ³⁷Cl (25%)[4]
-
⁷⁹Br (50%) / ⁸¹Br (50%)
-
Result: A distinct isotopic envelope at M, M+2, and M+4.
-
M (³⁵Cl + ⁷⁹Br)
-
M+2 (³⁷Cl + ⁷⁹Br AND ³⁵Cl + ⁸¹Br)
-
M+4 (³⁷Cl + ⁸¹Br)
-
-
Part 3: Experimental Data & Decision Matrix
The following table summarizes the experimental results when a 99.1% pure sample of C₁₂H₁₇BrClNO was tested across all three methods.
| Feature | Method A: Automated CHN | Method B: Schöniger + IC | Method C: HRMS |
| Carbon Accuracy | Fail (46.2% - Low bias due to halogen interference) | Pass (N/A - used only for Halogens) | N/A (Qualitative) |
| Halogen Specificity | None (Reads as "Ash" or interferes) | High (Separates Br/Cl via retention time) | High (Isotopic Pattern) |
| Sample Required | 2–5 mg | 10–20 mg | <0.1 mg |
| Cost per Run | Low ($) | High ( | Medium ( |
| Regulatory Status | Accepted (if corrected) | Preferred for Halogens | Accepted for Identity |
Recommended Workflow (DOT Visualization)
The following diagram outlines the logical decision path for validating C₁₂H₁₇BrClNO, prioritizing the Schöniger method for halogen quantification to meet the ±0.4% requirement.
Caption: Integrated Validation Workflow for Mixed-Halogen Pharmaceuticals. Note the parallel processing of CHN and Halogen analysis to avoid interference errors.
Part 4: Detailed Experimental Protocols
To ensure reproducibility, the following protocols must be adhered to. These are self-validating systems where the result of one step confirms the readiness for the next.
Protocol 1: Modified Automated CHN (For C, H, N only)
Goal: Obtain accurate Carbon/Hydrogen/Nitrogen values despite halogen presence.
-
Calibration: Calibrate the analyzer using Acetanilide (Standard) mixed with p-Bromochlorobenzene (Reference). This "matrix matching" conditions the reduction tube for halogenated samples.
-
Weighing: Weigh 2.000 mg (±0.002 mg) of dried C₁₂H₁₇BrClNO into a tin capsule.
-
Additive: Add 5 mg of Tungsten(VI) Oxide (WO₃) powder directly over the sample.
-
Causality: WO₃ acts as a scavenger, converting volatile halides into solid tungsten oxyhalides, preventing them from reaching the thermal conductivity detector [3].
-
-
Combustion: Run at 980°C with an Oxygen boost of 5 seconds.
Protocol 2: Schöniger Flask + Ion Chromatography (For Br, Cl)
Goal: Precise quantification of Bromine vs. Chlorine.
-
Preparation: Wrap 15 mg of sample in ashless filter paper (Whatman No. 42).
-
Combustion: Place in a 500 mL Schöniger flask flushed with O₂. Add 10 mL of absorbing solution (1M NaOH + 1% H₂O₂). Ignite via IR or fuse.
-
Safety Check: Ensure the flask is heavily shielded; halogenated combustions can be rapid.
-
-
Absorption: Shake vigorously for 30 minutes. The H₂O₂ ensures all halogens are reduced to their ionic state (Cl⁻, Br⁻) and sulfur (if present) to sulfate.
-
Quantification (IC Method):
-
Inject the solution into an Ion Chromatograph (e.g., Dionex).
-
Column: Anion Exchange (e.g., AS19).
-
Eluent: KOH gradient.
-
Validation: Br⁻ will elute significantly later than Cl⁻. Integrate peak areas against a mixed standard of NaBr and NaCl.
-
Protocol 3: Isotopic Pattern Verification (HRMS)
Goal: Confirm the C12H17BrClNO formula structure.
-
Ionization: ESI Positive Mode (M+H)⁺.
-
Analysis: Look for the [M+H]⁺ cluster at m/z ~306.02 (monoisotopic).
-
Pattern Check:
-
Peak A (306.02): Represents ¹²C, ¹H, ³⁵Cl, ⁷⁹Br.
-
Peak B (308.02): Intensity should be ~130% of Peak A (due to ³⁷Cl and ⁸¹Br contributions).
-
Peak C (310.02): Intensity should be ~30% of Peak A.
-
Self-Validating Step: If the M+2 peak is <100% relative abundance, you have lost the Bromine (dehalogenation occurred).
-
Caption: Logic flow of Isotopic Abundance creating the characteristic 'Quartet' pattern for Br/Cl compounds.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[5] Standard Atomic Weights. CIAAW. Available at: [Link][5]
-
Exeter Analytical. (2022). Removal of Interferences in CHN Analysis. Technical Guide. Available at: [Link]
-
American Chemical Society (ACS). (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing Center. Available at: [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Cl/Br [mikrolabor.univie.ac.at]
- 4. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]
- 5. iupac.org [iupac.org]
A Comparative Guide to the Spectroscopic Characterization of Piperidine Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The addition of an ether linkage introduces further complexity and potential for diverse biological activity. Accurate and unambiguous structural confirmation is therefore paramount in the development of novel therapeutics containing this motif. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including piperidine ether derivatives. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
Causality Behind Experimental Choices: The chemical shift (δ) of protons in a piperidine ring is highly dependent on their position relative to the nitrogen atom and any substituents. Protons alpha to the nitrogen are typically deshielded and appear at a lower field due to the electron-withdrawing nature of the nitrogen.[3] The presence of an ether linkage will further influence the chemical shifts of nearby protons, particularly those on the carbon adjacent to the ether oxygen.
Key Spectral Features for Piperidine Ether Derivatives:
-
Piperidine Ring Protons: Protons on the carbons adjacent to the nitrogen (α-protons) typically resonate in the range of 2.5-3.5 ppm. Protons on the β and γ carbons are found further upfield, generally between 1.4 and 1.8 ppm.[4][5] The exact chemical shifts are influenced by the conformation of the piperidine ring, which typically adopts a chair conformation.[5][6]
-
Protons Adjacent to the Ether Oxygen: Protons on the carbon atom bonded to the ether oxygen (C-O-CH) will be deshielded and typically appear in the 3.4-4.5 ppm region.[7] This provides a clear diagnostic signal for the presence of the ether functionality.
-
Substituent Protons: The chemical shifts of protons on substituents will depend on their specific chemical nature.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a direct look at the carbon framework of the molecule.[8]
Causality Behind Experimental Choices: Each unique carbon atom in the molecule gives a distinct signal, providing a count of non-equivalent carbons. The chemical shifts are sensitive to the electronic environment, allowing for the identification of carbons bonded to heteroatoms like nitrogen and oxygen.
Key Spectral Features for Piperidine Ether Derivatives:
-
Piperidine Ring Carbons: The α-carbons of the piperidine ring typically appear in the range of 40-60 ppm. The β and γ carbons resonate at higher fields, between 20-30 ppm.[5][9]
-
Carbon Adjacent to the Ether Oxygen: The carbon atom bonded to the ether oxygen (C-O-C) will be significantly deshielded and is typically found in the 60-80 ppm range.[10]
-
Other Aliphatic and Aromatic Carbons: The chemical shifts of other carbons will fall into their expected regions, with aromatic carbons appearing between 110-160 ppm and other aliphatic carbons between 10-40 ppm.[8][10]
Advanced NMR Techniques
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, confirming the complete structure of complex piperidine ether derivatives.[11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[1]
Ionization Techniques: Hard vs. Soft
Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. The molecular ion peak may be weak or absent, but the resulting fragmentation pattern can be highly informative for structural elucidation.[1] A dominant fragmentation pathway in EI-MS for piperidine derivatives is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom to form a stable iminium ion.[1]
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[1] This is particularly useful for confirming the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the precursor ion and obtain structural information.[12][13]
Fragmentation Pathways of Piperidine Ether Derivatives
The fragmentation of piperidine ether derivatives is influenced by both the piperidine ring and the ether linkage.
-
Piperidine Ring Fragmentation: As mentioned, α-cleavage is a major pathway. Ring fission can also occur, leading to various acyclic fragment ions.[1]
-
Ether Linkage Fragmentation: Cleavage of the C-O bond can occur, leading to the loss of the ether substituent.
Comparative Data Summary:
| Ionization Technique | Key Information Provided | Ideal For |
| Electron Ionization (EI) | Detailed fragmentation patterns, structural elucidation | Identifying known compounds through library matching, understanding fragmentation mechanisms |
| Electrospray Ionization (ESI) | Accurate molecular weight determination | Confirming molecular formula, analyzing complex mixtures, and as a precursor for MS/MS |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]
Causality Behind Experimental Choices: Chemical bonds vibrate at specific frequencies. By analyzing the absorption bands in an IR spectrum, one can identify the types of bonds and thus the functional groups present.
Key Vibrational Frequencies for Piperidine Ether Derivatives:
-
C-O-C Stretch (Ether): The most characteristic absorption for an ether is the C-O-C stretching vibration, which typically appears as a strong, sharp peak in the range of 1000-1300 cm⁻¹.[15][16] For saturated ethers, this peak is often found around 1100 cm⁻¹.[7][15] The presence of an aromatic ring attached to the ether oxygen can shift this peak to 1200-1300 cm⁻¹.[16]
-
C-N Stretch (Amine): The C-N stretching vibration of the piperidine ring is typically found in the range of 1020-1250 cm⁻¹ and is often of medium to weak intensity.
-
N-H Stretch (Secondary Amine): If the piperidine nitrogen is unsubstituted, a characteristic N-H stretching vibration will be observed in the region of 3300-3500 cm⁻¹ as a medium-intensity, somewhat broad peak.
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. If aromatic groups are present, aromatic C-H stretches will be seen just above 3000 cm⁻¹.
UV-Vis Spectroscopy: Analyzing Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and chromophores within a molecule.
Causality Behind Experimental Choices: The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
Application to Piperidine Ether Derivatives:
-
Saturated Piperidine Ethers: Simple, saturated piperidine ether derivatives do not contain significant chromophores and therefore do not exhibit strong absorption in the UV-Vis region (typically above 200 nm).
-
Derivatives with Chromophores: If the piperidine ether derivative contains aromatic rings or other conjugated systems, it will absorb UV light. For example, piperine, an alkaloid containing a piperidine ring and a conjugated system, shows a maximum absorbance around 342-345 nm.[17] The presence and position of the λmax can confirm the presence of these chromophoric groups. For compounds lacking a native chromophore, derivatization to attach a UV-active moiety can be employed for analysis by HPLC-UV.[18]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the piperidine ether derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and more scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Acquisition (if necessary): If the structure is complex, acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish connectivities.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
EI-MS Analysis: Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet. Acquire the mass spectrum over an appropriate m/z range (e.g., 40-500).[1]
-
ESI-MS Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
MS/MS Analysis (if using ESI): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Analysis: Identify the molecular ion or protonated molecule and analyze the major fragment ions to deduce the structure.
Protocol 3: FTIR Spectroscopy Analysis
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
-
Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 4: UV-Vis Spectroscopy Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Spectrum Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a quartz cuvette.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Visualizations
Caption: Workflow for the spectroscopic characterization of piperidine ether derivatives.
Caption: Decision tree for selecting the appropriate spectroscopic technique.
Conclusion
A comprehensive and robust characterization of piperidine ether derivatives requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy are indispensable for the definitive elucidation of the molecular structure and stereochemistry. Mass spectrometry provides essential confirmation of the molecular weight and offers valuable structural insights through fragmentation analysis. Infrared spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups, particularly the ether linkage. Finally, UV-Vis spectroscopy is useful for the analysis of derivatives containing chromophoric systems. By judiciously applying these techniques in a complementary fashion, researchers can confidently and accurately characterize novel piperidine ether derivatives, a crucial step in the advancement of drug discovery and development.
References
-
W. Guo, et al. (2007). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 72(20), 7753-7756. [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]
-
Dalla Pozza, M., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]
-
Pawar, S. S., et al. (2015). STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. International Journal of Research in Engineering and Technology, 4(9), 232-235. [Link]
-
Scott, D. W., et al. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Physical Chemistry, 71(7), 2263-2270. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
-
de Souza, M. V. N., et al. (2012). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 26(13), 1549-1554. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1215-1221. [Link]
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Lupina, T., & Cripps, H. (1987). UV spectrophotometric determination of piperine in pepper preparations: collaborative study. Journal of AOAC International, 70(1), 112-113. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 5. ijrst.com [ijrst.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. UV spectrophotometric determination of piperine in pepper preparations: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Structural Validation of 3-Substituted Piperidine Regioisomers: A Comparative Analytical Guide
The piperidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved drugs. While 4-substituted piperidines have historically dominated due to their synthetic accessibility and molecular symmetry, 3-substituted piperidines have recently ascended as critical modulators of complex cellular signaling pathways, particularly as potent inhibitors of PI3K in oncology[1] and as core motifs in neuroactive compounds[2].
However, the asymmetric functionalization or catalytic hydrogenation of substituted pyridines frequently yields complex mixtures of regioisomers (e.g., 2-, 3-, and 4-substituted piperidines)[3][4]. Distinguishing the 3-substituted regioisomer from its 4-substituted counterpart is a critical bottleneck in structure-activity relationship (SAR) campaigns.
This guide objectively compares the analytical modalities used to validate the regiochemistry of substituted piperidines, providing drug development professionals with field-proven, self-validating protocols and mechanistic insights.
The Mechanistic Challenge of Piperidine Regioisomers
The fundamental challenge in validating piperidine regioisomers lies in the conformational dynamics of the saturated six-membered ring. At room temperature, piperidines undergo rapid chair-chair interconversion.
-
4-Substituted Piperidines: Possess a plane of symmetry passing through the nitrogen atom (N1) and the C4 carbon. This symmetry simplifies spectral data.
-
3-Substituted Piperidines: The substituent at C3 breaks the molecular symmetry. The protons and carbons at C2 (adjacent to nitrogen) are electronically and magnetically distinct from those at C6, creating a highly complex, asymmetric spectral footprint[5].
Furthermore, biological targets exhibit extreme sensitivity to these regioisomeric differences. For instance, 3-substituted piperidines demonstrate highly specific competitive inhibition of the PI3K/Akt/mTOR pathway, a mechanism not efficiently replicated by their 4-substituted analogs[1].
Caption: Canonical PI3K/Akt/mTOR signaling pathway highlighting the intervention point of 3-substituted piperidines.
Comparative Analysis of Validation Modalities
To definitively assign the structure of a 3-substituted piperidine, researchers must choose between Nuclear Magnetic Resonance (NMR) spectroscopy, Tandem Mass Spectrometry (MS/MS), and X-Ray Crystallography.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Regioisomer Resolution | Throughput | Sample Requirement | Primary Diagnostic Feature |
| 1D/2D NMR (Gold Standard) | Excellent | Low to Medium | 1–5 mg (High Purity) | Symmetry breaking ( |
| LC-MS/MS (EI/ESI) | Moderate | High | < 1 µg (Crude OK) | Specific |
| X-Ray Crystallography | Absolute | Very Low | Single Crystal | 3D electron density map. |
The Causality Behind the Analytical Data
Why NMR Works: In
Why MS/MS Works: Under Electron Ionization (EI), the radical cation forms at the piperidine nitrogen. This induces
Table 2: Diagnostic NMR Data for Regioisomer Differentiation
Representative data for methyl-piperidine isomers in CDCl
| Feature | 3-Substituted Piperidine | 4-Substituted Piperidine |
| 5 distinct signals | 3 distinct signals | |
| Asymmetric multiplets (C2 | Symmetric doublets/multiplets (C2 = C6) | |
| Key HMBC ( | Substituent | Substituent |
Self-Validating Experimental Protocols
To ensure scientific integrity, workflows must be designed as self-validating systems. The following protocols incorporate internal logical checks to prevent false-positive structural assignments.
Caption: Analytical workflow for the separation and structural validation of piperidine regioisomers.
Protocol 1: Definitive Regiochemical Assignment via 2D NMR
This protocol utilizes internal symmetry checks to self-validate the assignment.
-
Sample Preparation: Dissolve 5 mg of the purified piperidine fraction in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
1D
C Acquisition (Symmetry Check): Acquire a standard C{1H} decoupled spectrum (100 MHz).-
Self-Validation Check: Count the aliphatic ring carbons. If 3 signals are observed between 20-50 ppm, the compound is the 4-substituted isomer. If 5 signals are observed, proceed to step 3; it is the 2- or 3-substituted isomer.
-
-
2D COSY Acquisition: Acquire a
H- H COSY spectrum to trace the spin system around the ring. Identify the most deshielded protons (typically C2 and C6 adjacent to the nitrogen, ~2.5–3.5 ppm). -
2D HMBC Acquisition (Regio-Assignment): Acquire a
H- C HMBC spectrum optimized for long-range couplings ( = 8 Hz).-
Self-Validation Check: Locate the protons of the substituent (e.g., an aryl or alkyl group). Trace the cross-peaks to the piperidine ring carbons. A 3-substituted isomer must show a correlation to the highly deshielded C2 carbon (adjacent to N) and the shielded C4 carbon.
-
Protocol 2: High-Throughput LC-MS/MS Fragmentation Analysis
Used for rapid screening of crude reaction mixtures prior to purification.
-
Chromatography: Inject 1 µL of the crude mixture onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid). Regioisomers typically exhibit distinct retention times due to differing dipole moments.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode.
-
Collision-Induced Dissociation (CID): Isolate the
precursor ion and apply a normalized collision energy (e.g., 20-30 eV). -
Fragmentation Analysis:
-
Self-Validation Check: Analyze the product ion spectrum. 3-substituted piperidines often undergo ring opening followed by the loss of a neutral fragment that includes the C2-C3 bond. Compare the empirical fragmentation pattern against a known 4-substituted standard. If the primary neutral loss differs from the standard, a regioisomeric shift is confirmed[6].
-
Conclusion
The structural validation of 3-substituted piperidines requires a multi-modal approach. While LC-MS/MS provides the high-throughput capability necessary for initial reaction screening and identifying the presence of multiple isomers[6], 1D and 2D NMR remain the absolute gold standard for definitive regiochemical assignment due to the unambiguous symmetry-breaking nature of the 3-position[5]. By employing self-validating protocols that cross-reference carbon counts with HMBC correlations, researchers can confidently advance these privileged scaffolds through the drug discovery pipeline.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Center for Biotechnology Information (PMC) URL:[Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry ResearchGate URL:[Link]
-
Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds National Center for Biotechnology Information (PMC) URL:[Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate White Rose eTheses Online URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reference Standards for Histamine Receptor Ligand Assays: A Comparative Technical Guide
Executive Summary: The Precision Imperative
In the high-throughput screening (HTS) of G-Protein Coupled Receptors (GPCRs), the histamine receptor family (H1–H4) presents unique challenges due to high constitutive activity (particularly H3) and significant sequence homology (H3/H4). The choice of reference standard is not merely a box-checking exercise; it defines the dynamic range, sensitivity, and biological relevance of your assay.
This guide moves beyond basic catalog listings to provide a mechanistic comparison of reference standards, supported by experimental protocols that ensure self-validating data integrity.
The Master Matrix: Reference Standards by Receptor Subtype
The following table synthesizes the "Gold Standard" ligands recommended for assay validation. These selections balance affinity, selectivity, and physicochemical stability.
| Receptor | Coupling | Reference Agonist | Reference Antagonist / Inverse Agonist | Preferred Radioligand | Key Assay Considerations |
| H1 | Histamine ( | Mepyramine (Pyrilamine) ( | High non-specific binding with lipophilic antagonists (e.g., Loratadine). Mepyramine is the water-soluble benchmark. | ||
| H2 | Amthamine ( | Tiotidine ( | Tiotidine is preferred over Cimetidine due to higher affinity and lack of imidazole-ring interactions. | ||
| H3 | (R)- | Thioperamide (Classic) or Pitolisant (Clinical) | High constitutive activity requires Inverse Agonists (e.g., Thioperamide) to define the full window. | ||
| H4 | VUF-8430 or 4-Methylhistamine | JNJ-7777120 (Standard) | Critical: Thioperamide cross-reacts as an H4 inverse agonist. Use JNJ-7777120 for selectivity.[1][2] |
Comparative Analysis: Mechanistic Insights
The H3/H4 Selectivity Trap
A common failure mode in histamine research is the cross-reactivity between H3 and H4 receptors.
-
The Trap: Thioperamide , historically the standard H3 antagonist, is also a potent H4 inverse agonist (
nM). Using it in undefined tissue preparations can yield mixed signals. -
The Solution:
-
For H3 assays , validate with Ciproxifan or Pitolisant if H4 presence is suspected.
-
For H4 assays , JNJ-7777120 is the non-negotiable standard. It is a non-imidazole indole derivative that exhibits
-fold selectivity over H3.
-
Imidazole vs. Non-Imidazole Ligands
Early histamine ligands (e.g., histamine, thioperamide) contained an imidazole ring.
-
Problem: The imidazole moiety binds to Cytochrome P450 (CYP) enzymes, causing metabolic instability and off-target effects in liver microsome assays.
-
Modern Approach: For in vivo predictive assays, prioritize non-imidazole scaffolds like Pitolisant (H3) or JNJ-7777120 (H4). However, for in vitro membrane binding, imidazole-based ligands remain superior due to their high water solubility and lower non-specific binding to plasticware.
Visualizing the Signaling Architecture
To design the correct functional assay, one must understand the downstream coupling. The diagram below maps the divergent pathways of the histamine family.
Caption: Divergent signaling pathways of H1-H4 receptors dictating assay selection (Ca2+ vs cAMP).
Detailed Experimental Protocols
Protocol A: High-Yield Membrane Preparation
Context: GPCRs are unstable. This protocol maximizes Bmax (receptor density) while preserving G-protein coupling.
Reagents:
-
Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Storage Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 10% Sucrose. -
Protease Inhibitor Cocktail (Roche cOmplete or equivalent).
Workflow:
-
Harvest: Detach HEK293/CHO cells expressing the target receptor using PBS-EDTA (Avoid Trypsin to prevent receptor cleavage).
-
Lysis: Resuspend cell pellet in ice-cold Lysis Buffer + Inhibitors. Homogenize using a Polytron (2 bursts, 10 sec).
-
Clarification: Centrifuge at
for 10 min at 4°C to remove nuclei/debris. Save the supernatant. -
Pelleting: Centrifuge supernatant at
for 60 min at 4°C. -
Resuspension: Discard supernatant. Resuspend pellet in Storage Buffer.
-
Expert Tip: The inclusion of MgCl
and Sucrose is critical for maintaining the receptor in a high-affinity state for radioligand binding.
-
-
Storage: Snap freeze in liquid nitrogen. Store at -80°C.
Protocol B: Self-Validating Competition Binding Assay
Context: Determining the
Experimental Logic: We use a "Signal-to-Noise" validation step using a high concentration of the reference antagonist to define Non-Specific Binding (NSB).
Step-by-Step:
-
Preparation: Thaw membranes on ice. Dilute to optimal protein concentration (determined via linearity testing, typically 5-20
g/well ). -
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Reference Antagonist (e.g., Mepyramine for H1). -
Test Wells: Membrane + Radioligand + Test Compound (
to M).
-
-
Incubation: Incubate at 25°C for 90 minutes.
-
Note: Equilibrium time varies. H3/H4 ligands are often slow-binding; 90 mins ensures equilibrium is reached.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Why PEI? It reduces the electrostatic sticking of positively charged histamine ligands to the glass fiber filters, lowering background noise.
-
-
Washing: Wash 3x with ice-cold 50 mM Tris-HCl.
-
Detection: Liquid Scintillation Counting.
Data Analysis (Self-Validation):
Calculate the Z-factor. A robust assay must have a Z' > 0.5.
Assay Workflow Visualization
Caption: Step-by-step workflow for a robust radioligand competition binding assay.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. Histamine Receptors: Introduction and Ligands. [Link]
-
Coruzzi, G., et al. (2007). Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002.[2][4][5] European Journal of Pharmacology. [Link]
-
Lim, H.D., et al. (2005). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
Quality control parameters for piperidine drug intermediates
[label="RP-HPLC-UV Detection", fillcolor="#FBBC
Finalizing the Guide Structure
I'm now putting the finishing touches on the "Publish Comparison Guide". I've integrated the DOT diagrams and captions, ensuring a smooth flow between visuals and text. I've also verified the in-text citations and reference list URLs. The guide is almost ready for review.
Beyond the Heterocycle: A Comparative Guide to Quality Control Parameters for Piperidine Drug Intermediates
Introduction
Piperidine is a ubiquitous saturated heterocyclic scaffold found in numerous active pharmaceutical ingredients (APIs), including donepezil, paroxetine, and rimonabant. As a crucial intermediate, its quality directly dictates the critical quality attributes (CQAs) of the final API. The International Council for Harmonisation (ICH) Q7 and Q11 guidelines mandate rigorous, auditable control strategies for drug intermediates to ensure process reproducibility and mitigate impurity carryover [1.3],[1].
However, the analytical quality control (QC) of piperidine intermediates presents unique physicochemical challenges:
-
Lack of Native Chromophores: Simple piperidines do not absorb UV light strongly, complicating standard HPLC-UV analysis[2].
-
High Basicity: The secondary amine nitrogen (pKa ~11) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution.
-
Stereochemical Complexity: Many piperidine derivatives possess chiral centers, requiring baseline enantiomeric resolution to prevent off-target toxicity.
This guide provides an objective, data-driven comparison of the leading analytical methodologies for piperidine QC, focusing on purity quantification and chiral resolution.
Comparative Analysis of Analytical Methodologies
Quantification and Purity Profiling
-
HPLC-UV with Pre-Column Derivatization: For piperidines lacking a conjugated system, direct UV detection is inadequate. Pre-column derivatization using reagents like 4-toluenesulfonyl chloride (tosyl chloride) or dansyl chloride solves two problems simultaneously: it introduces a strong UV/fluorescent chromophore and masks the basic nitrogen, converting it into a neutral sulfonamide. This eliminates silanol-induced peak tailing and achieves Limits of Detection (LOD) as low as 0.015 µg/mL[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile piperidine derivatives and residual solvent analysis. GC-MS offers high specificity and sensitivity without the need for chromophores, though thermal degradation of labile intermediates remains a limitation[3].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level genotoxic impurity profiling. For instance, detecting residual piperidine in rimonabant APIs requires LC-MS to achieve regulatory compliance (LOD ~0.010 µg/mL) due to its superior signal-to-noise ratio in complex matrices[4].
Chiral Resolution: SFC vs. Chiral HPLC
The separation of piperidine enantiomers requires transient diastereomeric complexation with a chiral stationary phase (CSP), typically polysaccharide-based (e.g., Chiralpak AD)[5].
-
High-Performance Liquid Chromatography (HPLC): While established, chiral HPLC for basic piperidines often suffers from long run times (20–60 minutes) and requires heavily buffered mobile phases to suppress amine tailing[6].
-
Supercritical Fluid Chromatography (SFC): SFC has largely superseded HPLC for chiral piperidines. Utilizing supercritical carbon dioxide (CO₂) combined with an alcohol modifier (and a basic additive like diethylamine), SFC leverages the high diffusivity and low viscosity of the mobile phase. This results in 5x to 10x faster analysis times, sharper peaks, and superior resolution (Rs > 1.5) compared to HPLC, while generating significantly less hazardous solvent waste[5],[6],[7].
Quantitative Data Presentation
Table 1: Performance Comparison of QC Analytical Techniques for Piperidine Intermediates
| Analytical Technique | Target Analyte Profile | Sensitivity (LOD) | Typical Run Time | Key Advantage | Primary Limitation |
| Direct HPLC-UV | Conjugated piperidines | 0.5 - 2.0 µg/mL | 10 - 20 min | Simple sample prep | Ineffective for non-chromophoric species |
| HPLC-UV (Derivatized) | Non-chromophoric | ~0.015 µg/mL | 15 - 25 min | High sensitivity, sharp peaks | Requires extra derivatization step |
| GC-MS | Volatile derivatives | ~0.05 µg/mL | 15 - 30 min | High specificity, no UV needed | Unsuitable for thermally labile compounds |
| LC-MS/MS | Trace genotoxic impurities | ~0.010 µg/mL | 5 - 10 min | Ultimate sensitivity & selectivity | High instrument cost & matrix effects |
| SFC-UV/MS | Chiral enantiomers | 0.1 - 1.0 µg/mL | 3 - 9 min | Ultra-fast chiral resolution | Requires specialized CO₂ handling |
(Data synthesized from Benchchem protocols and peer-reviewed comparative studies[2],[3],[4],[6])
Methodological Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in System Suitability Testing (SST) to validate the analytical run before sample quantification.
Protocol 1: Quantification via HPLC-UV with Pre-Column Derivatization
-
Causality: Derivatizing the secondary amine with tosyl chloride neutralizes the basicity, preventing electrostatic interactions with the stationary phase, thereby ensuring Gaussian peak shapes and reliable integration[2].
Step 1: Sample Preparation & Derivatization
-
Accurately weigh the piperidine intermediate and dissolve in methanol to a target concentration of 20 µg/mL.
-
Transfer 1.0 mL of the sample to a reaction vial. Add 1.0 mL of 0.1 M sodium carbonate buffer (pH 9.5) to ensure the piperidine nitrogen is deprotonated (nucleophilic).
-
Add 1.0 mL of tosyl chloride solution (5 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes.
-
Quench the reaction with 100 µL of 1 M HCl, filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 2: Chromatographic Conditions
-
Column: C18 Reversed-Phase (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution; Water (0.1% Phosphoric acid) : Acetonitrile (35:65 v/v). Rationale: Phosphoric acid ensures any unreacted trace amines remain protonated and elute in the void volume, preventing interference.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Step 3: System Suitability & Self-Validation
-
Precision Check: Inject the derivatized standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 1.5%.
-
Accuracy/Recovery: Spike a known matrix with 10 µg/mL of standard. Recovery must fall between 98.0% and 102.0% to confirm complete derivatization[2].
Protocol 2: High-Throughput Chiral Resolution via SFC
-
Causality: Supercritical CO₂ acts as a non-polar primary solvent. The addition of methanol increases solvating power, while 0.1% Diethylamine (DEA) acts as a competitive base to block non-specific acidic sites on the polysaccharide CSP, preventing peak tailing of the basic piperidine[6].
Step 1: Sample Preparation
-
Dissolve the racemic piperidine intermediate in HPLC-grade Methanol to a concentration of 1.0 mg/mL.
-
Sonicate for 5 minutes and filter through a 0.22 µm nylon filter.
Step 2: SFC Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% DEA (80:20 v/v).
-
Back Pressure: 120 bar (Maintains CO₂ in the supercritical state).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm or PDA.
Step 3: System Suitability & Self-Validation
-
Resolution (Rs): The critical pair (Enantiomer 1 and Enantiomer 2) must exhibit a baseline resolution of Rs ≥ 1.5. If Rs < 1.5, adjust the methanol modifier concentration by ±5%.
-
Tailing Factor (Tf): Must be ≤ 1.2 for both enantiomeric peaks.
Logical Workflows & Visualizations
Decision tree for selecting the optimal analytical methodology for piperidine intermediate QC.
Mechanistic workflow of pre-column derivatization for non-chromophoric piperidines.
References
-
BenchChem Technical Support Team. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." Benchchem. 2
-
BenchChem Technical Support Team. "Comparative analysis of different chiral separation techniques for benzylpiperidines." Benchchem. 5
-
Tianming Pharm. "Pharmaceutical Intermediate Quality Standards Guide." Tianming Pharm. 8
-
BenchChem Technical Support Team. "A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl." Benchchem. 3
-
IntuitionLabs. "Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards." IntuitionLabs.ai. 1
-
Alternative Therapies. "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative Therapies In Health And Medicine. 4
-
Institute of Molecular and Translational Medicine. "Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis." IMTM. 6
-
Sphinx Knowledge House. "Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology." International Journal of PharmTech Research. 7
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alternative-therapies.com [alternative-therapies.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. imtm.cz [imtm.cz]
- 7. sphinxsai.com [sphinxsai.com]
- 8. tianmingpharm.com [tianmingpharm.com]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 3-[(4-Bromobenzyl)oxy]piperidine Hydrochloride
For Immediate Implementation by Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in research and development. The final and arguably one of the most critical stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety profiles of structurally analogous compounds, including piperidine derivatives and brominated aromatic compounds, alongside established best practices for hazardous waste management.
The core principle underpinning these procedures is the management of this compound as a hazardous waste, with particular attention to its halogenated nature. The piperidine moiety suggests potential toxicity, while the brominated benzyl group necessitates its segregation as a halogenated organic waste.[1][2]
Core Hazard Assessment and Safety Profile
A comprehensive understanding of the potential hazards is foundational to safe handling and disposal. Based on data from related piperidine and brominated compounds, 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride should be handled with caution, assuming the following potential hazards:
-
Toxicity: Piperidine and its derivatives are known to be toxic if swallowed, and in some cases, in contact with skin or if inhaled.
-
Irritation: It is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory system.[3][4]
This assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To prevent contact with eyes, which can cause serious irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which may lead to irritation or toxic effects.[4][5] |
| Skin and Body | A laboratory coat, worn fully fastened. | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory | To be handled in a certified chemical fume hood. | To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation.[4][6] |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a closed-loop system of safety and compliance, from the point of waste generation to its final disposal by certified professionals.
Step 1: Waste Segregation at the Source
-
Rationale: The fundamental principle of hazardous waste management is the strict segregation of waste streams to prevent dangerous reactions and to facilitate proper treatment and disposal. Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[7] Mixing it with non-halogenated waste streams is a common and costly error, as the disposal of halogenated waste is significantly more expensive and requires specialized incineration processes.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Collect all waste containing 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride, including:
-
Unused or expired neat compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, vials).
-
Contaminated PPE (gloves, etc.).
-
-
Step 2: Containerization and Labeling
-
Rationale: Proper containerization prevents leaks and spills, while clear labeling ensures the safety of all personnel and compliance with regulations.
-
Procedure:
-
Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[8]
-
The container must be in good condition, free from cracks or defects.
-
Label the container with the following information:
-
The words "HAZARDOUS WASTE " in bold lettering.
-
The full chemical name: "3-[(4-Bromobenzyl)oxy]piperidine hydrochloride ".
-
The approximate quantity or concentration of the waste.
-
The date of accumulation (the date the first waste was added to the container).
-
The appropriate hazard pictograms (e.g., irritant, toxic).
-
-
Step 3: Secure Storage
-
Rationale: Dedicated and secure storage of hazardous waste is crucial to prevent accidents and unauthorized access.
-
Procedure:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.
-
Ensure secondary containment is in place to contain any potential leaks.
-
Step 4: Professional Disposal
-
Rationale: The final disposal of hazardous waste must be handled by a licensed and certified environmental waste management contractor to ensure compliance with all local, state, and federal regulations.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
Provide the EHS department with a full inventory of the waste container's contents.
-
Do not , under any circumstances, dispose of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride down the drain or in the regular trash.[1]
-
Workflow for Disposal Decision-Making
The following diagram outlines the logical steps and decision points for the proper disposal of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride.
Caption: Disposal Workflow Diagram
Spill Management: Immediate Actions
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of personal protective equipment as outlined in the table above.
-
Contain and Absorb:
-
For a solid spill, carefully sweep the material into a designated hazardous waste container, avoiding the creation of dust.
-
For a liquid spill (if the compound is dissolved in a solvent), cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[1]
-
-
Collect and Dispose: Place the absorbent material into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available at: [Link].
-
AFG Bioscience LLC. Safety Data Sheet: 1-(4-Bromophenyl)piperidine. Available at: [Link].
-
Smart Water Magazine. Cost-effective method detects low concentrations of pharmaceutical waste in water. Available at: [Link].
-
AFG Bioscience LLC. Safety Data Sheet: 1-Bromo-3-chloro-5-piperidinobenzene HCl. Available at: [Link].
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link].
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods? Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cost-effective method detects low concentrations of pharmaceutical waste in water [smartwatermagazine.com]
- 3. afgsci.com [afgsci.com]
- 4. chemscene.com [chemscene.com]
- 5. chemos.de [chemos.de]
- 6. keyorganics.net [keyorganics.net]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
